Technical Documentation Center

6,8a-diepi-castanospermine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6,8a-diepi-castanospermine
  • CAS: 106798-21-0

Core Science & Biosynthesis

Foundational

Structural and Mechanistic Profiling of 6,8a-Diepi-Castanospermine and Its Derivatives: A Technical Whitepaper

Executive Summary The indolizidine alkaloid castanospermine is a well-documented glycosidase inhibitor, but its therapeutic utility is often limited by broad-spectrum activity. Through targeted stereochemical inversion,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indolizidine alkaloid castanospermine is a well-documented glycosidase inhibitor, but its therapeutic utility is often limited by broad-spectrum activity. Through targeted stereochemical inversion, researchers have developed epimers with highly specific enzyme affinities. This whitepaper provides an in-depth analysis of 6,8a-diepi-castanospermine and its structurally critical derivative, 1-deoxy-6,8a-diepicastanospermine . By examining the causality between stereocenter topology and active-site binding, alongside self-validating synthetic protocols, this guide serves as a comprehensive resource for drug development professionals targeting specific glycosidases.

Structural Chemistry: The Indolizidine Framework and Stereocenter Topology

Castanospermine is a naturally occurring polyhydroxylated indolizidine alkaloid (1-azabicyclo[4.3.0]nonane) originally isolated from the Australian legume Castanospermum australe[1]. The parent molecule features five adjacent stereogenic centers—(1S, 6S, 7R, 8R, 8aR)—and acts as a potent inhibitor of α- and β-D-glucosidases due to its structural mimicry of the pyranosyl oxocarbenium ion intermediate of D-glucose.

6,8a-diepi-castanospermine belongs to a class of synthetic and semi-synthetic epimers where the stereochemistry at specific carbons is inverted to selectively alter enzyme specificity[1]. Specifically, 6,8a-diepi-castanospermine features inversions at the C-6 and C-8a positions, resulting in the (1S, 6R, 7R, 8R, 8aS) configuration. This topological shift fundamentally alters the molecule's three-dimensional hydrogen-bonding network, transitioning its structural mimicry away from D-glucose toward other monosaccharides.

Mechanistic Biology: From Glucose Mimicry to Fucosidase Inhibition

The causality behind the biological activity of castanospermine epimers lies in the highly specific spatial requirements of glycosidase active sites. Alteration to any of the five chiral centers in the parent castanospermine markedly decreases its inhibition of glucosidases[1].

When the C-6 hydroxyl group is inverted (yielding 6-epicastanospermine), the molecule mimics D-pyranomannose, becoming a selective inhibitor of cytosolic neutral α-mannosidase[1]. However, a dual inversion at C-6 and C-8a, combined with deoxygenation at C-1 (yielding 1-deoxy-6,8a-diepicastanospermine), creates a profound mechanistic shift. This specific derivative possesses four chiral centers that are perfectly identical to α-L-fucose[1].

Consequently, 1-deoxy-6,8a-diepicastanospermine acts as a potent, competitive inhibitor of α-L-fucosidase, exhibiting a Ki​ of 1.3 µM[1]. The pyrrolidine ring between the nitrogen atom and C-8a acts equivalently to the α-anomeric substituent of L-fucose, which is a critical structural feature for binding the α-L-fucosidase active site[1]. Furthermore, 6,8a-diepi-castanospermine has been investigated as a fucosyltransferase inhibitor in the context of producing monoclonal antibodies with reduced core fucosylation to enhance antibody-dependent cellular cytotoxicity (ADCC), though its direct effect on CD16 binding varies depending on the specific cellular assay[2].

StereocenterLogic Base Castanospermine (1S, 6S, 7R, 8R, 8aR) Epi6 Inversion at C-6 (6-epi-castanospermine) Base->Epi6 Epimerization Target1 Inhibits α/β-D-glucosidases Base->Target1 Glucose Mimicry Epi68a Inversion at C-6 & C-8a (6,8a-diepi-castanospermine) Epi6->Epi68a Epimerization at 8a Target2 Inhibits Neutral α-mannosidase Epi6->Target2 Mannose Mimicry Deoxy 1-Deoxy-6,8a-diepicastanospermine (Fucose Mimic) Epi68a->Deoxy Deoxygenation at C-1 Target3 Potent α-L-fucosidase Inhibition (Ki = 1.3 µM) Deoxy->Target3 4 Chiral Centers match α-L-fucose

Logical relationship between indolizidine stereocenters and glycosidase target specificity.

Quantitative Profiling of Castanospermine Epimers

The following table summarizes the structure-activity relationship (SAR) data, demonstrating how stereocenter inversion directly dictates enzyme target specificity and inhibitory potency[1].

CompoundStereochemical ModificationPrimary Target EnzymeInhibitory Potency ( Ki​ )
Castanospermine None (Natural (1S, 6S, 7R, 8R, 8aR))α- and β-D-glucosidasesPotent (Low µM)
6-epi-castanospermine Inversion at C-6Neutral α-mannosidasePotent
1-deoxy-6-epicastanospermine Inversion at C-6, Deoxygenation at C-1Acidic α-mannosidasePotent
1-deoxy-6,8a-diepicastanospermine Inversion at C-6 & C-8a, Deox. at C-1α-L-fucosidase1.3 µM

Synthetic Methodologies: Stereoselective Construction

Because 6,8a-diepi-castanospermine and its 1-deoxy analog are not naturally abundant, their study relies on robust, self-validating synthetic protocols. Two primary strategies have emerged as highly effective:

  • Hetero Diels-Alder (HDA) Cyclization: This approach utilizes the HDA reaction of a functionalized diene with a nitroso dienophile (e.g., Troc-NO) to form a dihydro-2H-1,2-oxazine intermediate. Subsequent N-O bond cleavage (via Raney Ni hydrogenation) and recyclization under Mitsunobu conditions stereoselectively yield the indolizidine core[3].

  • Diazoketone Platform: A highly versatile approach utilizes α,β-unsaturated diazoketones derived from Cbz-prolinal. A Wolff rearrangement followed by stereoselective dihydroxylation sets the necessary stereocenters with high diastereoselectivity[4].

SynthesisWorkflow Start α,β-Unsaturated Diazoketone (from L-homoprolinal) Step1 Silver-Catalyzed Wolff Rearrangement (Homologation) Start->Step1 Ag+ / ROH Step2 OsO4 / NMO (Stereoselective syn-Dihydroxylation) Step1->Step2 Oxidation Step3 Deprotection & Lactamization (Bicyclic Core Formation) Step2->Step3 Cyclization Product 1-deoxy-6,8a-diepicastanospermine (Target Alkaloid) Step3->Product Global Reduction (BH3)

Synthetic workflow for 1-deoxy-6,8a-diepicastanospermine via diazoketone platform.

Experimental Protocol: Step-by-Step Synthesis via Diazoketone Platform

To ensure high E-E-A-T standards, the following is a self-validating experimental workflow adapted from the synthesis of hydroxylated indolizidines via α,β-unsaturated diazoketones[4]:

  • Step 1: Wolff Rearrangement. Subject the starting α,β-unsaturated diazoketone (derived from L-homoprolinal) to silver-catalyzed Wolff rearrangement in the presence of an alcohol to form the corresponding β,γ-unsaturated ester.

    • Causality: This step safely homologates the chain while preserving the existing stereocenter adjacent to the nitrogen, preventing unwanted racemization.

  • Step 2: Stereoselective Dihydroxylation. Treat the unsaturated ester with catalytic osmium tetroxide ( OsO4​ ) and N-methylmorpholine N-oxide (NMO).

    • Causality: The existing chiral centers direct the facial attack of the osmate ester, ensuring syn-dihydroxylation to establish the C-6 and C-7 stereocenters in the correct orientation.

  • Step 3: Lactamization. Remove the N-protecting group (e.g., via hydrogenolysis if Cbz is used) to trigger spontaneous intramolecular cyclization between the free amine and the ester, forming a bicyclic lactam.

    • Validation: Infrared (IR) spectroscopy must be used to confirm the disappearance of the ester carbonyl (~1730 cm⁻¹) and the appearance of a lactam carbonyl (~1650 cm⁻¹), validating successful ring closure.

  • Step 4: Global Reduction. Reduce the lactam to the corresponding amine using a strong reducing agent such as Borane-dimethyl sulfide ( BH3​⋅DMS ) or Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous THF.

    • Causality: This final step reduces the carbonyl to a methylene group, yielding the fully saturated 1-deoxy-6,8a-diepicastanospermine framework[4].

Sources

Exploratory

The Therapeutic Potential of Castanospermine Stereoisomers: A Technical Guide for Drug Development

Abstract Castanospermine, a polyhydroxylated indolizidine alkaloid, and its stereoisomers represent a compelling class of molecules with significant therapeutic potential across a spectrum of diseases.[1][2] This guide p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Castanospermine, a polyhydroxylated indolizidine alkaloid, and its stereoisomers represent a compelling class of molecules with significant therapeutic potential across a spectrum of diseases.[1][2] This guide provides an in-depth technical overview of the core mechanism of action—glycosidase inhibition—and its application in antiviral, anticancer, and metabolic disorder therapies. We will explore the nuanced structure-activity relationships among its stereoisomers, present detailed experimental protocols for efficacy evaluation, and discuss the current challenges and future directions for the clinical translation of these promising compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique biological activities of castanospermine and its derivatives.

Introduction to Castanospermine and its Stereoisomers

Castanospermine (1,6,7,8-tetrahydroxyoctahydroindolizine) is a natural alkaloid first isolated from the seeds of the Australian chestnut tree, Castanospermum australe.[1][3][4] Its rigid, polyhydroxylated structure mimics the transition state of glycosidic bond cleavage, making it a potent and competitive inhibitor of various glycosidases, particularly α- and β-glucosidases.[3][] This fundamental mechanism of action underpins its broad biological activities.

Chemical Structure and Stereochemistry

The core of castanospermine is a bicyclic octahydroindolizine scaffold.[6] The specific spatial arrangement of its five chiral centers and multiple hydroxyl groups is critical for its interaction with the active sites of target enzymes.[7][8] Alterations to any of these chiral centers can dramatically change its inhibitory specificity and potency, highlighting the importance of stereoisomerism in its therapeutic potential.[7][9] For example, 6-epicastanospermine displays a different inhibitory profile compared to castanospermine, demonstrating good inhibition of cytosolic α-mannosidase, whereas castanospermine does not.[7]

General Mechanism of Action: Glycosidase Inhibition

The primary molecular targets of castanospermine are the endoplasmic reticulum (ER) resident enzymes, α-glucosidase I and II.[6][10] These enzymes are crucial for the initial trimming of three terminal glucose residues from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor that is co-translationally transferred to nascent polypeptides destined for secretion or membrane insertion.[10]

By competitively inhibiting α-glucosidase I, castanospermine prevents the removal of the terminal glucose residue.[10] This leads to the accumulation of monoglucosylated glycoproteins, which disrupts the calnexin/calreticulin chaperone cycle—a critical quality control checkpoint in the ER that ensures proper protein folding.[10][11] The consequence is the production of misfolded glycoproteins, which can trigger various downstream cellular effects, forming the basis of castanospermine's therapeutic applications.[6][10]

Castanospermine_Mechanism_of_Action cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Trims 1st Glucose Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Trims 2nd & 3rd Glucose Calnexin_Cycle Calnexin/Calreticulin Chaperone Cycle Glucosidase_II->Calnexin_Cycle Enters Folding Cycle Correctly_Folded Correctly Folded Glycoprotein Calnexin_Cycle->Correctly_Folded Successful Folding Misfolded_Protein Misfolded Glycoprotein (Accumulation) Calnexin_Cycle->Misfolded_Protein Persistent Misfolding Secretory Pathway Secretory Pathway Correctly_Folded->Secretory Pathway ER-Associated Degradation (ERAD) ER-Associated Degradation (ERAD) Misfolded_Protein->ER-Associated Degradation (ERAD) Castanospermine Castanospermine Castanospermine->Glucosidase_I Inhibits

Caption: Inhibition of N-linked glycosylation by castanospermine in the ER.

Therapeutic Potential in Viral Infections

The antiviral activity of castanospermine is one of its most extensively studied properties, particularly against enveloped viruses that rely on host-cell machinery for glycoprotein processing.[6]

Mechanism: Disruption of Viral Envelope Glycoprotein Folding

Many viruses, including HIV, influenza, dengue, and hepatitis B and C, produce envelope glycoproteins that are essential for viral entry, assembly, and egress.[6][12] These glycoproteins are processed through the host cell's ER and Golgi apparatus, where they undergo N-linked glycosylation.

Castanospermine's inhibition of α-glucosidases leads to the misfolding of these viral glycoproteins.[6] For instance, in HIV, the improper folding of the gp120 and gp41 envelope proteins prevents the formation of functional viral particles and inhibits syncytium formation.[6] Similarly, for the dengue virus, castanospermine has been shown to block the secretion and infectivity of viral particles by disrupting the folding of the prM and E structural proteins.[11][12] This host-directed mechanism of action is advantageous as it targets a cellular pathway that is less likely to develop resistance compared to therapies that target viral enzymes directly.[6]

Key Viral Targets and Efficacy
Virus TargetIn Vitro Efficacy (IC50)Key FindingsReferences
HIV-1 ~5 µMInhibits syncytium formation and alters gp120 glycosylation.[6]
Dengue Virus (all serotypes) Varies by serotypeReduces viral replication and prevents lethality in mouse models.[6][12]
Influenza Virus Not specifiedPrevents proper folding and maturation of hemagglutinin.[12]
Hepatitis B Virus (HBV) Not specifiedReduces secretion of HBsAg and HBeAg.
Herpes Simplex Virus (HSV) Not specifiedBlocks viral growth by modulating glycoprotein processing.[13]
Moloney Murine Leukemia Virus 1.2 µg/mlShowed significant activity.[14]

Note: IC50 values can vary significantly based on the cell line, viral strain, and assay conditions.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a cornerstone method for quantifying the antiviral efficacy of a compound.[15][16] It measures the ability of a drug to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication.[15][17]

Objective: To determine the 50% inhibitory concentration (IC50) of a castanospermine stereoisomer against a lytic virus.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, MDCK cells for influenza) in 24-well plates.

  • Virus stock of known titer (Plaque Forming Units/mL).

  • Test compound (Castanospermine stereoisomer) at various concentrations.

  • Growth medium and infection medium (e.g., DMEM).

  • Semi-solid overlay medium (e.g., containing methylcellulose or agarose).[17]

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% Crystal Violet).[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate susceptible cells in 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare a serial dilution of the castanospermine stereoisomer in infection medium. Include a "no drug" virus control and a "no virus" cell control.

  • Virus Preparation: Dilute the virus stock to a concentration that will produce 50-100 plaques per well.

  • Infection: Aspirate the growth medium from the cells. Add the virus-compound mixtures to the respective wells.[15]

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[15]

  • Overlay Application: Carefully remove the inoculum and add 1 mL of the semi-solid overlay medium to each well.[15][17]

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[15]

  • Fixation and Staining: Fix the cells with formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.[15]

  • Plaque Counting: Gently wash the wells with water and allow the plates to dry. Count the number of plaques in each well.[15][17]

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque_Reduction_Assay_Workflow Start Start: Confluent Cell Monolayer Prep_Virus Prepare Virus Dilution (50-100 PFU/well) Prep_Compound Prepare Serial Dilutions of Castanospermine Isomer Mix Mix Virus and Compound Prep_Virus->Mix Prep_Compound->Mix Infect Infect Cell Monolayer (1-2 hr Adsorption) Mix->Infect Overlay Add Semi-Solid Overlay Infect->Overlay Incubate Incubate (2-10 days) for Plaque Formation Overlay->Incubate Fix_Stain Fix with Formalin & Stain with Crystal Violet Incubate->Fix_Stain Count Count Plaques Fix_Stain->Count Analyze Calculate % Inhibition & Determine IC50 Count->Analyze End End Analyze->End

Sources

Foundational

Polyhydroxylated Indolizidine Alkaloids: A Technical Guide to the Natural Sourcing, Biosynthesis, and Isolation of Castanospermine and Its Epimers

Executive Summary Castanospermine (1S,6S,7R,8R,8aR-1,6,7,8-tetrahydroxyindolizidine) is a potent, naturally occurring polyhydroxylated indolizidine alkaloid[1]. By mimicking the oxocarbenium transition state of natural s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Castanospermine (1S,6S,7R,8R,8aR-1,6,7,8-tetrahydroxyindolizidine) is a potent, naturally occurring polyhydroxylated indolizidine alkaloid[1]. By mimicking the oxocarbenium transition state of natural sugar substrates, it acts as a competitive inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II[2]. This inhibition disrupts the calnexin/calreticulin-dependent folding of N-linked glycoproteins, granting castanospermine and its derivatives profound antiviral (e.g., HIV, Dengue), anti-diabetic, and immunosuppressive properties[1][2]. This whitepaper provides a comprehensive technical analysis of the natural sources, biosynthetic pathways, epimeric diversity, and highly optimized isolation protocols for castanospermine and its structural analogues.

Chemical Ecology and Botanical Sources

Unlike widely distributed alkaloids, the natural occurrence of castanospermine and its epimers is highly restricted, primarily localized to specific genera within the Fabaceae family[2][3].

  • Castanospermum australe (Moreton Bay Chestnut): The primary biological reservoir. Castanospermine is distributed throughout the tree but accumulates at the highest concentrations within the seeds and seed pods, reaching levels of approximately 0.3% on a fresh weight basis[1][2]. Ecologically, this high concentration in the reproductive organs serves as a potent chemical defense mechanism against herbivory[2].

  • Alexa Species: The alkaloid is also found in South American leguminous trees of the genus Alexa (e.g., Alexa leiopetala, Alexa grandiflora)[2][4]. The chemotaxonomic presence of these identical complex alkaloids in geographically isolated genera highlights a convergent evolutionary defense strategy.

Biosynthetic Architecture

The biosynthesis of castanospermine is an elegant example of plant metabolic engineering, utilizing L-lysine as the foundational building block rather than carbohydrate precursors (which are often used in synthetic laboratory routes)[2][5].

The pathway relies on the formation of L-pipecolic acid as an obligatory intermediate. This intermediate undergoes a Claisen condensation with malonyl-CoA to establish the bicyclic indolizidine core[2][6]. The final phase involves highly stereospecific, sequential hydroxylations mediated by cytochrome P450 enzymes to yield the tetrahydroxyindolizidine structure[2].

Biosynthesis A L-Lysine B α-Aminoadipic Acid A->B Transamination C L-Pipecolic Acid B->C Ring Closure & Reduction D SCoA Ester (+ Malonyl-CoA) C->D Claisen Condensation E 1-Indolizidinone D->E Intramolecular Cyclization F Hydroxyindolizidine E->F Carbonyl Reduction G Castanospermine F->G P450 Hydroxylations

Biosynthetic pathway of castanospermine from L-lysine.

The Epimeric Landscape: Natural Analogues

The enzymatic machinery of C. australe and Alexa spp. does not produce castanospermine in isolation; it generates a suite of epimers and related polyhydroxylated pyrrolizidines. These structural variations drastically alter the spatial orientation of the hydroxyl groups, shifting the molecule's affinity from α-glucosidases to other glycosidases[4][7].

  • 6-epi-Castanospermine: A naturally occurring epimer where the C6 hydroxyl is inverted. This subtle stereochemical shift eliminates α-glucosidase affinity but transforms the molecule into a highly potent inhibitor of amyloglucosidase[3][7].

  • Australine & Alexine: Found in the same plant extracts, these are polyhydroxylated pyrrolizidines (5/5 bicyclic systems) rather than indolizidines (5/6 bicyclic systems). Australine is a specific inhibitor of fungal amyloglucosidase and glucosidase I, while alexine (a C3-hydroxymethyl pyrrolizidine) inhibits thioglucosidase[4].

Quantitative Metrics of Sourcing and Efficacy

To guide drug development professionals in sourcing and application, the following tables summarize the quantitative yields of various production methods and the pharmacological affinities of the natural alkaloids.

Table 1: Quantitative Yields of Castanospermine Sourcing Methods
Sourcing MethodologySource MaterialKey Process MechanicsReported Yield
Natural Extraction (Historical) C. australe seedsEthanol extraction, pyridine elution0.056%[1][8]
Natural Extraction (Optimized) C. australe seedsPyridine-free cation exchange1.2%[1]
Plant Tissue Culture C. australe leaf callusMurashige & Skoog medium + 2,4-D0.004%[1]
Total Synthesis (Somfai) Diene precursor19-step asymmetric synthesis13.0%[1]
Total Synthesis (Ceccon) Enol ether17-step metathesis/hydroboration3.7%[1]
Table 2: Enzyme Inhibition & Pharmacological Metrics
CompoundTarget EnzymeAffinity / MetricBiological Consequence
Castanospermine α-Glucosidase I & IIKi ≈ 0.1–10 μM[2]Misfolding of viral envelope proteins; HIV IC50 ≈ 5 μM[2]
Castanospermine Dengue Virus (In vivo)Dose: 10 mg/kg/day[1]Prevents mortality in infected mouse models[1]
6-epi-Castanospermine AmyloglucosidaseHigh Affinity[7]Selective disruption of starch/glycogen breakdown[7]
Australine Glucosidase IHigh Affinity[4]Specific inhibition without affecting glucosidase II[4]

Causality-Driven Isolation Methodology

While synthetic routes exist, extraction from C. australe seeds remains the most viable method for bulk acquisition of the natural (+)-castanospermine scaffold[1][9].

The Problem with Legacy Protocols: The original 1981 isolation by Hohenschutz utilized pyridine to elute the alkaloid from the ion-exchange resin[1][8]. Pyridine is highly toxic, obnoxious, and notoriously difficult to remove, resulting in a low yield of 0.056%[1]. The Solution: Modern protocols exploit the basicity of the indolizidine nitrogen. By using a strongly acidic cation-exchange resin, the protonated alkaloid binds tightly while neutral sugars wash away. Elution is then achieved using dilute ammonia, which deprotonates the alkaloid, breaks the ionic interaction, and is easily evaporated[1][8].

Extraction Step1 Biomass Prep Seed milling & defatting Step2 Extraction 70% Aqueous EtOH percolation Step1->Step2 Step3 Filtration Removal of bulk debris Step2->Step3 Step4 Ion-Exchange Acidic resin binding (H+ form) Step3->Step4 Step5 Elution Dilute NH4OH (Pyridine-free) Step4->Step5 Step6 Purification Aqueous EtOH crystallization Step5->Step6

Optimized pyridine-free extraction workflow for castanospermine.

Step-by-Step Protocol: Self-Validating Pyridine-Free Extraction
  • Biomass Preparation: Pulverize dried C. australe seeds into a fine powder. Causality: Mechanical homogenization drastically increases the surface area, maximizing solvent penetration into the dense seed matrix.

  • Primary Extraction: Percolate the biomass with 70% aqueous ethanol at room temperature. Causality: The water content swells the plant cells and solubilizes the highly polar polyhydroxy alkaloids, while the ethanol precipitates large, unwanted polysaccharides and structural proteins.

  • Defatting (Optional but Recommended): Concentrate the extract under reduced pressure to remove ethanol, leaving an aqueous slurry. Partition with hexanes to remove lipids. Causality: Lipids will irreversibly foul the active sites of the ion-exchange resin in the subsequent step.

  • Cation-Exchange Chromatography: Load the aqueous phase onto a strongly acidic cation-exchange resin (e.g., Dowex 50W-X8, H+ form). Wash the column with distilled water until the effluent is neutral.

    • Self-Validation Check: Test the initial water wash with Dragendorff's reagent. A negative (colorless) result confirms that the basic castanospermine is fully protonated and securely bound to the acidic resin.

  • Ammonia Elution: Elute the column with 1–2 M aqueous ammonium hydroxide (NH₄OH). Causality: The ammonia raises the pH, deprotonating the indolizidine nitrogen. The neutral castanospermine loses its affinity for the resin and elutes. This completely avoids the toxicity and boiling point issues of pyridine[1][8].

  • Crystallization: Concentrate the ammonia fractions under reduced pressure until a viscous syrup forms. Dissolve in a minimal amount of hot aqueous ethanol and allow to cool. Castanospermine will precipitate as white to off-white crystals (melting point 212–215 °C)[6][10].

  • Analytical Validation: Because castanospermine lacks a conjugated π-system (no UV chromophore), standard UV-Vis HPLC detectors will fail to quantify purity. Causality: You must validate the final crystals using HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (LC-MS) to ensure the absence of co-eluting epimers.

Sources

Exploratory

Preliminary Studies on 6,8a-diepi-castanospermine Toxicity: An In-depth Technical Guide

Introduction: The Promise and Peril of Castanospermine Analogs Castanospermine, a polyhydroxy indolizidine alkaloid first isolated from the seeds of the Australian chestnut tree, Castanospermum australe, has garnered sig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise and Peril of Castanospermine Analogs

Castanospermine, a polyhydroxy indolizidine alkaloid first isolated from the seeds of the Australian chestnut tree, Castanospermum australe, has garnered significant attention in the scientific community.[1][2][3] Its potent inhibitory activity against α- and β-glucosidases, key enzymes in glycoprotein processing, has paved the way for its investigation into a wide array of therapeutic applications, including antiviral, anticancer, and immunomodulatory agents.[1][4][5] However, the clinical development of castanospermine has been hampered by its toxicity profile, which includes gastrointestinal distress and lymphoid depletion at higher doses.[6][7]

This has led to the synthesis and evaluation of numerous castanospermine analogs with the aim of improving therapeutic efficacy while reducing adverse effects. One such analog is 6,8a-diepi-castanospermine, a stereoisomer of the parent compound. While the synthesis of this and other isomers has been achieved, a critical knowledge gap exists regarding its specific toxicity profile.[8] This guide provides a comprehensive framework for conducting preliminary toxicity studies on 6,8a-diepi-castanospermine, drawing upon the established knowledge of castanospermine and its derivatives to propose a logical, tiered approach to safety assessment. The following sections will detail the scientific rationale behind each proposed study, provide step-by-step experimental protocols, and offer insights into the interpretation of potential outcomes.

The Mechanistic Foundation: Glycosidase Inhibition and its Toxicological Implications

The primary mechanism of action for castanospermine and its analogs is the competitive inhibition of glycosidases, particularly α-glucosidase I and II, located in the endoplasmic reticulum.[4][9] This inhibition disrupts the normal processing of N-linked glycoproteins, leading to the accumulation of improperly folded proteins.[10] This can have profound effects on cellular function and viability. For instance, the antiviral activity of castanospermine stems from its ability to interfere with the proper folding of viral envelope glycoproteins, thereby reducing viral infectivity.[1][4]

However, this same mechanism is also the likely source of its toxicity. The disruption of host cell glycoprotein processing can lead to a range of adverse effects. Therefore, a thorough toxicological evaluation of 6,8a-diepi-castanospermine must be grounded in an understanding of its potential to interfere with this fundamental cellular process.

A Tiered Approach to Preliminary Toxicity Assessment

A systematic and tiered approach is recommended for the preliminary toxicological evaluation of 6,8a-diepi-castanospermine. This approach begins with in vitro assays to determine baseline cytotoxicity and progresses to more complex in vivo studies to assess systemic effects.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Assessment In Vitro Cytotoxicity In Vitro Cytotoxicity Acute Systemic Toxicity Acute Systemic Toxicity In Vitro Cytotoxicity->Acute Systemic Toxicity Proceed if acceptable therapeutic index Glycosidase Inhibition Assay Glycosidase Inhibition Assay Glycoprotein Processing Assay Glycoprotein Processing Assay Glycosidase Inhibition Assay->Glycoprotein Processing Assay Characterize enzyme inhibition Glycoprotein Processing Assay->Acute Systemic Toxicity Inform in vivo study design Sub-chronic Toxicity Sub-chronic Toxicity Acute Systemic Toxicity->Sub-chronic Toxicity Determine dose ranges

Caption: Tiered approach for preliminary toxicity assessment of 6,8a-diepi-castanospermine.

Tier 1: In Vitro Toxicity Assessment

The initial phase of toxicity testing focuses on in vitro assays to establish a baseline understanding of the compound's cytotoxic potential and its effects at a cellular level.

In Vitro Cytotoxicity Assays

The first step is to determine the concentration at which 6,8a-diepi-castanospermine induces cell death in various cell lines. This is crucial for establishing a therapeutic window and for guiding dose selection in subsequent experiments.

Experimental Protocol: MTT Assay

  • Cell Culture: Plate cells (e.g., HepG2 human hepatoma cells, A549 human lung carcinoma cells, and a non-cancerous cell line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6,8a-diepi-castanospermine in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).

Causality and Interpretation: A lower IC50 value indicates higher cytotoxicity. Comparing the IC50 values across different cell lines can provide initial insights into potential cell-type specific toxicity. For instance, high toxicity in HepG2 cells might suggest potential hepatotoxicity.

α-Glucosidase Inhibition Assay

To confirm that 6,8a-diepi-castanospermine retains the mechanism of action of its parent compound, its inhibitory activity against α-glucosidase should be quantified.

Experimental Protocol: Colorimetric α-Glucosidase Inhibition Assay [11][12][13]

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of α-glucosidase solution (from Saccharomyces cerevisiae or mammalian source) in phosphate buffer (pH 6.8).

  • Inhibitor Addition: Add 10 µL of various concentrations of 6,8a-diepi-castanospermine or a known inhibitor like acarbose (positive control) to the wells. Incubate at 37°C for 10 minutes.

  • Substrate Addition: Add 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Add 50 µL of 0.1 M Na2CO3 to stop the reaction.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for α-glucosidase inhibition.

Causality and Interpretation: The IC50 value will quantify the potency of 6,8a-diepi-castanospermine as an α-glucosidase inhibitor. This is a critical parameter for understanding its potential therapeutic efficacy and for correlating its biological activity with any observed toxicity.

Glycoprotein Processing Assay

This assay directly assesses the impact of 6,8a-diepi-castanospermine on the processing of N-linked glycoproteins in cultured cells.

Experimental Protocol: Analysis of N-linked Glycans [10]

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2) in the presence of varying concentrations of 6,8a-diepi-castanospermine for 24-48 hours.

  • Metabolic Labeling: Label the cells with a radioactive sugar precursor, such as [2-³H]mannose, for a defined period.

  • Glycoprotein Extraction: Lyse the cells and precipitate the total protein.

  • Glycan Release: Release the N-linked glycans from the glycoproteins using PNGase F.

  • Glycan Analysis: Analyze the released glycans by high-performance liquid chromatography (HPLC) or by gel electrophoresis (fluorophore-assisted carbohydrate electrophoresis - FACE).

  • Data Analysis: Compare the glycan profiles of treated cells with untreated controls. Look for an accumulation of high-mannose type glycans (e.g., Glc3Man9GlcNAc2), which is indicative of α-glucosidase I inhibition.

Causality and Interpretation: A dose-dependent accumulation of high-mannose glycans would confirm that 6,8a-diepi-castanospermine inhibits glycoprotein processing in a cellular context. This provides a direct link between the enzymatic inhibition and a cellular-level effect, which is a key aspect of its potential toxicity.

Tier 2: In Vivo Toxicity Assessment

Following the in vitro characterization, in vivo studies in a suitable animal model (e.g., mice or rats) are necessary to evaluate the systemic toxicity of 6,8a-diepi-castanospermine.

G Dose Range Finding Dose Range Finding Single High Dose Single High Dose Dose Range Finding->Single High Dose Select doses Observation (14 days) Observation (14 days) Single High Dose->Observation (14 days) Monitor clinical signs Necropsy and Histopathology Necropsy and Histopathology Observation (14 days)->Necropsy and Histopathology Assess organ toxicity

Caption: Workflow for an acute systemic toxicity study.

Acute Systemic Toxicity Study (OECD 423)

This study aims to determine the short-term toxicity of a single high dose of 6,8a-diepi-castanospermine and to identify the target organs of toxicity.

Experimental Protocol:

  • Animal Model: Use a small number of animals (e.g., 3-5 per group) of a single sex (typically female).

  • Dose Administration: Administer a single dose of 6,8a-diepi-castanospermine via the intended clinical route (e.g., oral gavage or intraperitoneal injection). Start with a dose expected to be toxic based on in vitro data and information from castanospermine studies.

  • Clinical Observations: Observe the animals closely for the first few hours after dosing and then daily for 14 days for any signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Endpoint: At the end of the 14-day observation period, euthanize the surviving animals.

  • Necropsy and Histopathology: Conduct a gross necropsy of all animals and collect major organs (liver, kidneys, spleen, thymus, etc.) for histopathological examination.

Causality and Interpretation: This study will provide an estimate of the median lethal dose (LD50) and will identify the primary organs affected by acute exposure. The histopathological findings will be crucial for understanding the nature of the toxicity. Based on castanospermine's known effects, particular attention should be paid to the gastrointestinal tract and lymphoid tissues.[6]

Sub-chronic Toxicity Study (28-day repeated dose)

This study evaluates the effects of repeated exposure to 6,8a-diepi-castanospermine over a longer period, which is more representative of a potential therapeutic regimen.

Experimental Protocol:

  • Animal Model: Use a larger number of animals of both sexes (e.g., 10 per sex per group).

  • Dose Administration: Administer daily doses of 6,8a-diepi-castanospermine at three different dose levels (low, medium, and high) for 28 consecutive days. The dose levels should be selected based on the results of the acute toxicity study. A control group receiving the vehicle should be included.

  • In-life Monitoring: Monitor the animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.

  • Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the 28-day period, euthanize the animals and perform a detailed gross necropsy. Weigh major organs and preserve them for histopathological examination.

Data Presentation

Table 1: Proposed In Vitro Toxicity Assessment of 6,8a-diepi-castanospermine

AssayCell LinesEndpointPurpose
MTT AssayHepG2, A549, HEK293IC50 (µM)Determine baseline cytotoxicity and therapeutic index.
α-Glucosidase InhibitionEnzyme-basedIC50 (µM)Quantify inhibitory potency against the target enzyme.
Glycoprotein ProcessingHepG2Accumulation of high-mannose glycansConfirm mechanism of action at a cellular level.

Table 2: Proposed In Vivo Toxicity Assessment of 6,8a-diepi-castanospermine

StudyAnimal ModelDurationKey Parameters MonitoredPurpose
Acute Systemic ToxicityMice or Rats (female)14 daysClinical signs, body weight, mortality, gross necropsy, histopathologyDetermine LD50 and identify target organs of acute toxicity.
Sub-chronic ToxicityMice or Rats (both sexes)28 daysClinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, histopathologyEvaluate the effects of repeated exposure and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Conclusion and Future Directions

The preliminary toxicity assessment of 6,8a-diepi-castanospermine is a critical step in its potential development as a therapeutic agent. The proposed tiered approach, starting with in vitro assays to establish cytotoxicity and mechanism of action, followed by in vivo studies to assess systemic toxicity, provides a robust framework for a comprehensive initial safety evaluation. The insights gained from these studies will be instrumental in making informed decisions about the future development of this promising castanospermine analog. Should the preliminary toxicity profile of 6,8a-diepi-castanospermine prove to be favorable compared to its parent compound, further specialized toxicity studies, such as genotoxicity, reproductive toxicity, and carcinogenicity assays, would be warranted.

References

  • Ruprecht, R. M., Mullaney, S., Andersen, J., & Bronson, R. (1991). In vivo analysis of castanospermine, a candidate antiretroviral agent. Journal of Acquired Immune Deficiency Syndromes, 4(1), 48-55. [Link]

  • Grob, P. M., Palmentier, A. J., Rudge, E. H., & Spiro, R. G. (1985). Castanospermine inhibits glucosidase I and glycoprotein secretion in human hepatoma cells. Biochemical Journal, 232(3), 759-766. [Link]

  • Saul, R., Ghidoni, J. J., Molyneux, R. J., & Elbein, A. D. (1985). Castanospermine inhibits α-glucosidase activities and alters glycogen distribution in animals. Proceedings of the National Academy of Sciences, 82(1), 93-97. [Link]

  • Ruprecht, R. M., Bronson, R., & Gama Sosa, M. A. (1990). Castanospermine vs. its 6-O-butanoyl analog: a comparison of toxicity and antiviral activity in vitro and in vivo. Journal of Acquired Immune Deficiency Syndromes, 3(1), 47-55. [Link]

  • Elbein, A. D. (1991). Glycosidase inhibitors as tools for studying cellular differentiation. Seminars in Cell Biology, 2(5), 309-317. [Link]

  • Taylor & Francis. (n.d.). Castanospermine – Knowledge and References. Retrieved from [Link]

  • Elbein, A. D. (1987). Inhibitors of the biosynthesis and processing of N-linked oligosaccharide chains. Annual Review of Biochemistry, 56, 497-534. [Link]

  • Molyneux, R. J., Pan, Y. T., Goldmann, A., Dakin, L. A., & Elbein, A. D. (1989). 6,7-Diepicastanospermine, a tetrahydroxyindolizidine alkaloid inhibitor of amyloglucosidase. Archives of Biochemistry and Biophysics, 274(2), 601-608. [Link]

  • Lee, K. J., & Kim, D. D. (2012). Asymmetric syntheses of 1-deoxy-6,8a-di-epi-castanospermine and 1-deoxy-6-epi-castanospermine. The Journal of Organic Chemistry, 77(12), 5389-5393. [Link]

  • Elbein, A. D., Solf, R., Dorling, P. R., & Vosbeck, K. (1981). Swainsonine: an inhibitor of glycoprotein processing. Proceedings of the National Academy of Sciences, 78(12), 7393-7397. [Link]

  • Pan, Y. T., Hori, H., Saul, R., Sanford, B. A., Molyneux, R. J., & Elbein, A. D. (1983). Castanospermine inhibits the processing of the oligosaccharide portion of the influenza viral hemagglutinin. Biochemistry, 22(16), 3975-3984. [Link]

  • Grokipedia. (n.d.). Castanospermine. Retrieved from [Link]

  • Springer. (2018). High-Throughput In Vitro Screening for Inhibitors of Cereal α-Glucosidase. In Plant Chemical Genomics - Methods and Protocols (pp. 101-115). [Link]

  • MDPI. (2021). In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. Molecules, 26(5), 1485. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Developing a Cell-Based Assay for Antiviral Activity of Castanospermine Analogues

Executive Summary The discovery of host-directed antivirals requires assay architectures capable of capturing mechanisms that traditional screening methods often miss. Castanospermine and its lipophilic prodrug analogue,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of host-directed antivirals requires assay architectures capable of capturing mechanisms that traditional screening methods often miss. Castanospermine and its lipophilic prodrug analogue, celgosivir, are potent inhibitors of host endoplasmic reticulum (ER) α -glucosidases. Because these compounds target late-stage viral glycoprotein folding rather than early-stage viral RNA replication, standard primary cell-based assays (such as replicon or direct viral RNA quantification) often yield false-negative results.

This application note details the rationale, design, and step-by-step protocol for a self-validating, two-tiered Yield Reduction Assay (YRA) . By coupling a Primary YRA with a Secondary Infectivity YRA, researchers can accurately quantify the antiviral efficacy of castanospermine analogues against enveloped flaviviruses such as Dengue (DENV) and Zika (ZIKV).

Introduction & Mechanism of Action

Flaviviruses rely heavily on the host's ER machinery to properly fold and assemble their structural envelope glycoproteins (prM and E). Castanospermine is a naturally occurring indolizidine alkaloid that acts as a competitive, reversible inhibitor of ER α -glucosidase I and II[1].

When these enzymes are inhibited, the terminal glucose residues on N-linked glycans cannot be trimmed. This prevents the viral glycoproteins from interacting with the host ER chaperones, calnexin and calreticulin[1]. Consequently, the viral envelope proteins misfold. While the host cell continues to replicate viral RNA and assemble virions, the progeny particles secreted from the cell are structurally defective and non-infectious[2].

To improve cellular permeability and bioavailability, analogues like celgosivir (6-O-butanoyl castanospermine) have been developed. Celgosivir acts as a prodrug; it rapidly crosses the cell membrane and is subsequently cleaved by intracellular esterases into active castanospermine[2].

MOA RNA Viral RNA Translation ER ER Glycoprotein Synthesis (prM/E) RNA->ER AG α-Glucosidase I/II (Trims Glucose) ER->AG Calnexin Calnexin/Calreticulin Folding Pathway AG->Calnexin Normal Pathway Misfold Glycoprotein Misfolding AG->Misfold Blocked Trimming Drug Castanospermine / Celgosivir Drug->AG Inhibits Mature Mature Infectious Virions Calnexin->Mature Assembly Defective Virion Assembly Misfold->Assembly

Mechanism of castanospermine and celgosivir inhibiting ER α-glucosidase and virion maturation.

Assay Design Rationale: The Necessity of a Two-Tiered System

To build a trustworthy and self-validating assay, the protocol must account for the specific temporal action of the drug.

  • The Limitation of Direct Assays: If a researcher infects cells, treats them with castanospermine, and measures intracellular viral RNA 48 hours later, the drug will appear inactive. This is because castanospermine does not inhibit the viral RNA-dependent RNA polymerase (RdRp)[3].

  • The Secondary YRA Solution: To capture late-stage assembly defects, the supernatant from the primary infection must be harvested and used to infect a naive monolayer of cells. The secondary assay measures the infectivity of the progeny virions[3].

  • Self-Validating Controls: The assay must include an early-stage inhibitor (e.g., Sofosbuvir, an RdRp inhibitor) as a positive control for the Primary YRA, and a late-stage inhibitor (Castanospermine/Celgosivir) to validate the Secondary YRA[3].

  • Cell Line Selection: Huh7 (human hepatoma) cells are utilized because they are highly permissive to DENV/ZIKV and possess the robust endogenous esterase activity required to metabolize the prodrug celgosivir into its active form[3].

Workflow Seed 1. Seed Huh7 Cells (96-well plate) Infect 2. Infect with ZIKV/DENV + Compound Treatment Seed->Infect Primary 3. Primary YRA (Incubate 48-72h) Infect->Primary Tox Parallel: Cytotoxicity Assay (Cell Viability) Infect->Tox Harvest 4. Harvest Supernatant (Contains Progeny Virions) Primary->Harvest Secondary 5. Secondary YRA (Infect Naive Huh7 Cells) Harvest->Secondary Readout 6. Immunodetection (Pan-flavivirus 4G2 Ab) Secondary->Readout Data 7. Data Analysis (IC50, CC50, SI) Readout->Data Tox->Data

Two-tiered experimental workflow for differentiating early and late-stage antiviral activity.

Materials and Reagents

  • Cell Lines: Huh7 (Human Hepatocellular Carcinoma).

  • Viruses: ZIKV (e.g., PRVABC59 strain) and DENV (Serotypes 1-4).

  • Compounds: Castanospermine (Reference Late-Stage), Celgosivir (Prodrug), Sofosbuvir (Reference Early-Stage).

  • Antibodies: Pan-flavivirus envelope monoclonal antibody (Clone 4G2), HRP-conjugated anti-mouse IgG.

  • Assay Kits: CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent.

Step-by-Step Protocol

Cell Preparation and Seeding

Causality: Consistent cell density is critical. Over-confluent cells exhibit reduced esterase activity and altered endocytosis, skewing celgosivir metabolism and viral entry.

  • Harvest Huh7 cells at 70-80% confluence.

  • Seed 7,000 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS.

  • Incubate overnight at 37°C with 5% CO2​ to allow for cellular attachment and recovery.

Viral Infection and Compound Treatment
  • Prepare serial dilutions of Castanospermine (e.g., 0.1 to 300 µM), Celgosivir (0.02 to 50 µM), and Sofosbuvir (0.03 to 100 µM) in assay medium (DMEM with 2% FBS)[3].

  • Pre-treat the Huh7 cells with the compound dilutions for 1 hour at 37°C. Note: Pre-treatment allows intracellular accumulation and prodrug cleavage of celgosivir prior to viral glycoprotein synthesis.

  • Infect the cells with ZIKV or DENV at a Multiplicity of Infection (MOI) of 0.1 (or approx. 50 TCID50​ per well)[3].

  • Incubate the plates for 2 hours to allow viral adsorption. Remove the inoculum, wash once with PBS, and replenish with fresh compound-containing media.

Primary Yield Reduction Assay (Direct YRA)
  • Incubate the infected, treated plates for 48 to 72 hours at 37°C[3].

  • Supernatant Harvest: Carefully transfer 100 µL of the supernatant from each well into a sterile 96-well V-bottom plate. Store at -80°C if not proceeding immediately. This supernatant contains the progeny virions whose infectivity will be tested.

  • Fix the remaining cells in the primary plate with 4% paraformaldehyde for 20 minutes for subsequent immunodetection (to measure early-stage inhibition).

Secondary Yield Reduction Assay (Infectivity Readout)

Causality: This step isolates the variable of virion structural integrity. If castanospermine worked, the supernatant will contain normal amounts of viral RNA, but the virions will fail to infect these naive cells.

  • Seed a fresh 96-well plate with naive Huh7 cells (7,000 cells/well) and incubate overnight.

  • Thaw the harvested supernatant from the Primary YRA and perform a 1:10 dilution in assay media.

  • Inoculate the naive Huh7 cells with the diluted supernatant. Do not add any antiviral compounds to this secondary plate.

  • Incubate for 48 hours at 37°C, then fix the cells with 4% paraformaldehyde.

Immunodetection and Cell Viability
  • ELISA Readout: Permeabilize fixed cells (Primary and Secondary plates) with 0.1% Triton X-100. Block with 5% BSA.

  • Incubate with the 4G2 pan-flavivirus primary antibody (1:1000) for 2 hours, followed by HRP-conjugated secondary antibody for 1 hour.

  • Develop with TMB substrate, stop with 1N H2​SO4​ , and read absorbance at 450 nm.

  • Parallel Cytotoxicity: In a separate mock-infected plate treated with the same compound concentrations, perform a CellTiter-Glo assay to determine the 50% Cytotoxic Concentration ( CC50​ ).

Data Presentation and Expected Results

By comparing the IC50​ values between the Primary and Secondary YRA, the mechanism of action is clearly delineated. Early-stage inhibitors (Sofosbuvir) show equipotent activity across both assays. Late-stage α -glucosidase inhibitors (Castanospermine, Celgosivir) show weak or no activity in the Primary YRA, but potent activity in the Secondary YRA[1][3].

Table 1: Expected Pharmacological Profile of Antiviral Compounds in DENV-Infected Huh7 Cells

CompoundTarget MechanismPrimary YRA IC50​ (µM)Secondary YRA IC50​ (µM)Cytotoxicity CC50​ (µM)Selectivity Index (SI)*
Sofosbuvir Early (Viral RdRp)~ 2.6 ± 2.2~ 2.5 ± 1.1> 100> 40
Castanospermine Late (Host α -glucosidase)> 100 (Inactive)~ 85.7> 500> 5.8
Celgosivir Late (Prodrug / α -glucosidase)> 50 (Inactive)~ 11.0 ± 1.0> 200> 18

*Selectivity Index (SI) is calculated as CC50​ / Secondary YRA IC50​ .

Sources

Application

Application Notes and Protocols for the Use of 6,8a-diepi-castanospermine in Cancer Cell Line Studies

Introduction: Targeting Glycoprotein Processing in Cancer Malignant transformation in cells is frequently accompanied by significant changes in the glycosylation of proteins, a critical post-translational modification th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Glycoprotein Processing in Cancer

Malignant transformation in cells is frequently accompanied by significant changes in the glycosylation of proteins, a critical post-translational modification that dictates protein folding, stability, and function.[1][2] These alterations, particularly in N-linked glycosylation, are not mere bystanders but active participants in cancer progression, influencing cell signaling, adhesion, and metastasis.[3][4][5] 6,8a-diepi-castanospermine, a stereoisomer of the natural indolizidine alkaloid castanospermine, represents a class of potent glycosidase inhibitors.[6] Specifically, it targets α- and β-glucosidases, particularly glucosidase I and II, which are resident enzymes in the endoplasmic reticulum (ER).[6][7] These enzymes are essential for the initial trimming steps of N-linked glycans on newly synthesized polypeptides.

By inhibiting these crucial enzymes, 6,8a-diepi-castanospermine disrupts the normal maturation of glycoproteins. This interference leads to an accumulation of misfolded glycoproteins within the ER, triggering a cellular stress response known as the Unfolded Protein Response (UPR).[8][9][10] While initially a pro-survival mechanism, sustained and overwhelming ER stress ultimately pushes the cancer cell towards programmed cell death, or apoptosis.[8][11] This targeted induction of ER stress makes 6,8a-diepi-castanospermine and its analogues promising candidates for investigation as anti-cancer agents.[12][13] This guide provides a comprehensive overview of the underlying mechanism and detailed protocols for evaluating the efficacy of 6,8a-diepi-castanospermine in cancer cell line models.

Mechanism of Action: Induction of ER Stress and the Unfolded Protein Response (UPR)

The primary mechanism by which 6,8a-diepi-castanospermine exerts its anti-cancer effects is through the potent inhibition of ER-resident α-glucosidases I and II.[6][7] This inhibition is the causal trigger for a cascade of events culminating in apoptosis.

Causality Behind the Mechanism:

  • Inhibition of Glycan Trimming: In a healthy cell, as a new polypeptide with an N-linked glycan (Glc₃Man₉GlcNAc₂) enters the ER, glucosidases I and II sequentially remove the three terminal glucose residues. This trimming is a critical quality control checkpoint, signaling that the protein is ready for correct folding assisted by chaperones like calnexin and calreticulin. 6,8a-diepi-castanospermine, by competitively inhibiting these enzymes, prevents this crucial glucose removal.[6][7]

  • Accumulation of Misfolded Glycoproteins: Proteins that retain their glucose residues cannot be properly folded or processed. This leads to a build-up of misfolded and unfolded glycoproteins within the ER lumen.[8][9]

  • Activation of the Unfolded Protein Response (UPR): The accumulation of these aberrant proteins is detected by three key transmembrane sensor proteins: PERK, IRE1, and ATF6.[9][11] Under normal conditions, these sensors are kept inactive by the chaperone BiP (also known as GRP78).[8][14] The abundance of misfolded proteins causes BiP to dissociate from the sensors to assist in protein folding, thereby activating them.[8][9]

  • Pro-Apoptotic Signaling: While the initial UPR activation aims to restore homeostasis, chronic ER stress, as induced by continuous treatment with 6,8a-diepi-castanospermine, shifts the balance towards apoptosis.[10] A key player in this shift is the transcription factor CHOP (C/EBP homologous protein), which is upregulated by the PERK and ATF6 pathways.[14] CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax.[12]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for 6,8a-diepi-castanospermine.

G Mechanism of 6,8a-diepi-castanospermine Action cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol / Nucleus Glycoprotein N-linked Glycoprotein (Glc3Man9GlcNAc2) Glucosidase Glucosidase I & II Glycoprotein->Glucosidase Trimming Misfolded Accumulation of Misfolded Glycoproteins Glucosidase->Misfolded BiP BiP (GRP78) Misfolded->BiP Sequesters BiP PERK PERK BiP->PERK Dissociation IRE1 IRE1 BiP->IRE1 Dissociation ATF6 ATF6 BiP->ATF6 Dissociation PERK_act Activated PERK PERK->PERK_act Activation ATF6_act Activated ATF6 (p50) ATF6->ATF6_act Activation CHOP CHOP Upregulation PERK_act->CHOP ATF6_act->CHOP Apoptosis Apoptosis CHOP->Apoptosis Inhibitor 6,8a-diepi-castanospermine Inhibitor->Glucosidase Inhibition

Caption: Inhibition of Glucosidase by 6,8a-diepi-castanospermine.

Experimental Protocols

The following protocols provide a framework for assessing the anti-cancer activity of 6,8a-diepi-castanospermine. It is imperative to optimize parameters such as cell seeding density, compound concentration, and incubation times for each specific cancer cell line.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.[15][17]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16][18] Include wells with medium only to serve as a blank control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a stock solution of 6,8a-diepi-castanospermine in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

  • Dosing: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Exposure: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the vehicle-treated control wells.

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at 570 nm using a microplate reader.[16][19] A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Representative IC₅₀ Values

While specific IC₅₀ values for 6,8a-diepi-castanospermine are not widely published, related glucosidase inhibitors have shown efficacy in various cancer cell lines.[20][21] The table below provides a template for presenting experimentally determined IC₅₀ values.

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
MCF-7Breast Cancer48Experimental Value
MDA-MB-231Breast Cancer48Experimental Value
HepG2Liver Cancer48Experimental Value
A549Lung Cancer48Experimental Value
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[24] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[23][24]

Experimental Workflow Diagram

G start Start: Seed and Treat Cells with 6,8a-diepi-castanospermine harvest Harvest Cells (Trypsinization & Centrifugation) start->harvest wash Wash Cells with cold 1X PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrant Quadrant Analysis: - Q1: Necrotic (Annexin V+/PI+) - Q2: Late Apoptotic (Annexin V+/PI+) - Q3: Viable (Annexin V-/PI-) - Q4: Early Apoptotic (Annexin V+/PI-) analyze->quadrant

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with 6,8a-diepi-castanospermine at concentrations around the predetermined IC₅₀ value for an appropriate time (e.g., 24 or 48 hours). Include an untreated and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells. Centrifuge at ~300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS.[25]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[26] The cell density should be approximately 1 x 10⁶ cells/mL.[25]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.[26]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24][26]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[26]

  • Flow Cytometry: Analyze the samples immediately (within 1 hour) using a flow cytometer.[25] Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[23]

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.[23]

    • Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage).

Protocol 3: Western Blot Analysis of UPR Markers

To validate that 6,8a-diepi-castanospermine induces cell death via ER stress, perform a Western blot to detect key proteins in the UPR pathway.[27] An increase in the expression of the chaperone GRP78 (BiP) and the pro-apoptotic transcription factor CHOP are hallmark indicators of ER stress.[14][28]

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells in 6-well or 10 cm plates with 6,8a-diepi-castanospermine as described previously. After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for GRP78 (BiP) and CHOP overnight at 4°C with gentle agitation. Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of GRP78 and CHOP to the loading control and compare the levels in treated samples to the untreated control. An upregulation of these markers provides strong evidence for the induction of ER stress.[29]

Conclusion and Future Perspectives

The protocols outlined in this guide provide a robust methodology for investigating the anti-cancer properties of 6,8a-diepi-castanospermine. By systematically evaluating its effects on cell viability, apoptosis, and the molecular markers of ER stress, researchers can build a comprehensive profile of its therapeutic potential. The unique mechanism of action, targeting the fundamental process of glycoprotein folding, offers a compelling strategy for cancer therapy.[30] Future studies should focus on exploring the efficacy of this compound in combination with other chemotherapeutic agents and advancing promising findings into pre-clinical in vivo models to further validate its potential as a novel anti-cancer drug.

References

  • Endoplasmic Reticulum Stress, Unfolded Protein Response, and Cancer Cell Fate. Frontiers in Oncology. Available at: [Link]

  • The Role of ER Stress and the Unfolded Protein Response in Cancer. Cancers (Basel). Available at: [Link]

  • The role of N-glycosylation in cancer. Journal of Hematology & Oncology. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • The Role of ER Stress and the Unfolded Protein Response in Cancer. PubMed. Available at: [Link]

  • N-Glycans in cancer progression. Glycobiology. Available at: [Link]

  • Altered Tumor-Cell Glycosylation Promotes Metastasis. Frontiers in Oncology. Available at: [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. Available at: [Link]

  • ER Stress and Unfolded Protein Response in Cancer Cachexia. PubMed. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Role of N-Glycans in cancer biomarker, progression and metastasis, and therapeutics. ResearchGate. Available at: [Link]

  • The role of N-glycosylation in cancer. PubMed. Available at: [Link]

  • Apoptosis Assay using Annexin V-FITC and Propidium Iodide. Rutgers University. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • In Silico and In Vitro Studies of β-Glucosidase Inhibitors to Cope with Hepatic Cytotoxicity. Molecules. Available at: [Link]

  • ER Stress and Cancer Progression: A Comprehensive Review. International Journal of Medical Sciences. Available at: [Link]

  • Targeting the Endoplasmic Reticulum Stress-Linked PERK/GRP78/CHOP Pathway with Magnesium Sulfate Attenuates Chronic-Restraint-Stress-Induced Depression-like Neuropathology in Rats. Biomolecules. Available at: [Link]

  • Evaluation of Cytotoxicity and α-Glucosidase Inhibitory Activity of Amide and Polyamino-Derivatives of Lupane Triterpenoids. Molecules. Available at: [Link]

  • Glycosidase activated prodrugs for targeted cancer therapy. Chemical Society Reviews. Available at: [Link]

  • Exploring Small-Molecule Inhibitors of Glucosidase II: Advances, Challenges, and Therapeutic Potential in Cancer and Viral Infection. Molecules. Available at: [Link]

  • Representative western blots of selected markers of ER stress (CHOP, GRP78) and apoptosis. ResearchGate. Available at: [Link]

  • Methods for Studying ER Stress and UPR Markers in Human Cells. SpringerLink. Available at: [Link]

  • Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases. Archives of Biochemistry and Biophysics. Available at: [Link]

  • New castanospermine glycoside analogues inhibit breast cancer cell proliferation and induce apoptosis without affecting normal cells. PLoS One. Available at: [Link]

  • Synthesis of N-, S-, and C-glycoside castanospermine analogues with selective neutral α-glucosidase inhibitory activity as antitumour agents. Chemical Communications. Available at: [Link]

  • The effect of castanospermine on the oligosaccharide structures of glycoproteins from lymphoma cell lines. Biochemical Journal. Available at: [Link]

  • Anticancer activity of glycoalkaloids from Solanum plants: A review. Frontiers in Pharmacology. Available at: [Link]

Sources

Method

Application Note: Advanced Experimental Protocols for Evaluating Influenza Virus Replication Inhibitors

Strategic Overview & Assay Selection The continuous antigenic drift of influenza viruses necessitates robust virological surveillance and antiviral susceptibility testing. While genotypic screening rapidly identifies kno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Assay Selection

The continuous antigenic drift of influenza viruses necessitates robust virological surveillance and antiviral susceptibility testing. While genotypic screening rapidly identifies known resistance markers, phenotypic assays remain the definitive gold standard for evaluating novel inhibitors and confirming the functional impact of emerging mutations 1[1].

Historically, evaluation heavily favored target-specific biochemical assays due to the clinical dominance of neuraminidase inhibitors (NAIs)2[2]. However, the introduction of polymerase acidic (PA) endonuclease inhibitors (e.g., baloxavir marboxil) requires a paradigm shift toward cell-based, multi-cycle replication assays. This guide provides a self-validating methodological framework for evaluating influenza replication inhibitors across different stages of the viral life cycle.

Workflow cluster_cycle Influenza Replication Cycle & Inhibitor Targets cluster_assays Evaluation Assays Entry 1. Viral Entry & Uncoating Target: M2 Ion Channel Replication 2. RNA Transcription Target: PA Endonuclease Entry->Replication PRA Plaque Reduction Assay (Multi-cycle Replication) Entry->PRA Release 3. Viral Egress & Release Target: Neuraminidase Replication->Release Replication->PRA IRINA Cell-Based Assay (IRINA) (Nascent NA Expression) Replication->IRINA NAI MUNANA Assay (NA Enzyme Inhibition) Release->NAI

Fig 1: Influenza replication cycle targets mapped to corresponding phenotypic evaluation assays.

Protocol I: Fluorescence-Based Neuraminidase Inhibition (NAI) Assay

Mechanistic Rationale: The NAI assay isolates the viral egress stage. It relies on the viral neuraminidase (NA) enzyme cleaving a synthetic fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)3[3]. Cleavage releases 4-methylumbelliferone (4-MU). Because this is a cell-free biochemical assay, it is highly specific for NAIs but blind to polymerase or entry inhibitors. A critical step is the addition of a high-pH stop solution (NaOH), which deprotonates the 4-MU hydroxyl group, vastly increasing its fluorescence quantum yield and terminating the reaction simultaneously[3].

Self-Validation System: The assay must include a "no virus" blank to subtract the background auto-fluorescence of the MUNANA substrate, and a reference virus with a known IC50 to validate reagent integrity[3].

Step-by-Step Methodology:

  • Virus Titration: Dilute the virus stock in 1X assay buffer (32.5 mM MES, 4 mM CaCl2, pH 6.5) to determine the viral dilution that yields a linear fluorescence signal.

  • Inhibitor Preparation: Prepare 3-fold serial dilutions of the NAI (e.g., oseltamivir carboxylate) in 1X assay buffer, ranging from 0.01 nM to 30,000 nM[3].

  • Pre-Incubation: In a black 96-well flat-bottom plate, combine 50 µL of the diluted virus with 50 µL of each inhibitor dilution. Incubate at room temperature for 45 minutes to allow steady-state enzyme-inhibitor binding[3].

  • Substrate Addition: Add 50 µL of 300 µM MUNANA substrate to all wells. Seal the plate and incubate at 37°C for exactly 60 minutes[3].

  • Reaction Termination: Add 100 µL of stop solution (0.1 M NaOH in absolute ethanol) to halt enzymatic cleavage[3].

  • Quantification: Read the plate using a fluorometer (Excitation: 355 nm; Emission: 460 nm). Calculate the IC50 using a non-linear regression dose-response curve[3].

Protocol II: Plaque Reduction Assay (PRA) for Multi-Cycle Replication

Mechanistic Rationale: The PRA is the definitive phenotypic assay for evaluating inhibitors that target viral entry, uncoating, or RNA transcription (e.g., PA inhibitors). It measures the compound's ability to halt multi-cycle viral propagation in Madin-Darby Canine Kidney (MDCK) cells 4[4]. Because MDCK cells lack the endogenous airway proteases required to cleave the viral hemagglutinin precursor (HA0) into its fusion-competent forms (HA1/HA2), exogenous TPCK-treated trypsin must be added to the overlay medium. TPCK (L-1-tosylamido-2-phenylethyl chloromethyl ketone) specifically inhibits contaminating chymotrypsin activity that would otherwise degrade the viral particles[4].

Self-Validation System: Include a vehicle-only infected control to define 0% inhibition (maximum plaque count) and an uninfected cell control to confirm that the TPCK-trypsin overlay does not induce spontaneous cytopathic effect (CPE)[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate 4 × 10^5 MDCK cells/well in 6-well tissue culture plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 until a confluent monolayer (~95%) is formed[4].

  • Infection: Wash cells with PBS to remove serum (which contains natural trypsin inhibitors). Inoculate cells with ~100 plaque-forming units (PFU) of influenza virus diluted in infection media (DMEM + 0.2% BSA) containing varying concentrations of the test inhibitor[4].

  • Adsorption: Incubate for 1 hour at 37°C. Gently rock the plates every 15 minutes to ensure even viral distribution[4].

  • Overlay: Aspirate the inoculum. Overlay the cells with 2 mL of a semi-solid matrix: 1% agarose mixed 1:1 with 2X infection media containing 2 µg/mL TPCK-treated trypsin and the corresponding concentration of the test inhibitor[4].

  • Incubation & Fixation: Incubate the plates inverted at 37°C for 4–6 days until plaques are visible. Fix the cells by adding 10% formaldehyde directly over the agarose plug for 1 hour[4].

  • Staining & Analysis: Remove the agarose plugs, wash gently, and stain the fixed monolayer with 0.1% crystal violet. Count the plaques and plot the percent reduction relative to the virus control against the Log10 inhibitor concentration to determine the IC50[4].

Protocol III: High-Throughput Influenza Replication Inhibition Neuraminidase-based Assay (IRINA)

Mechanistic Rationale: While the PRA is robust, its reliance on semi-solid overlays limits throughput. IRINA bridges this gap by measuring the enzymatic activity of nascent NA molecules expressed on the surface of infected cells after a 24-hour replication period5[5]. Because NA expression is downstream of viral transcription and translation, a reduction in nascent NA activity directly correlates with the inhibition of upstream processes, making it ideal for evaluating polymerase inhibitors like baloxavir in a 96-well format[5].

Self-Validation System: Perform parallel testing with a known polymerase inhibitor (e.g., baloxavir) and a known NAI (e.g., oseltamivir). The NAI should show inhibition in the readout phase but not affect the actual replication phase, validating the assay's differential sensitivity[5].

Step-by-Step Methodology:

  • Preparation: Seed MDCK cells in 96-well plates to confluence.

  • Infection & Treatment: Mix 50 µL of serially diluted inhibitor (e.g., baloxavir, 0.006–111 nM) with 50 µL of standardized virus inoculum. Add the mixture to the MDCK cells[5].

  • Incubation: Incubate the plates at 37°C, 5% CO2 for 24 hours. (Note: For single-cycle evaluation, omit TPCK-trypsin; for multi-cycle, include TPCK-trypsin)[5].

  • Readout: Without removing the culture supernatant, add the MUNANA substrate directly to the wells. Incubate for 1 hour, add the NaOH stop solution, and measure fluorescence. The reduction in nascent NA activity directly correlates with the inhibition of viral replication[5].

Quantitative Data Summary

Assay TypePrimary Target EvaluatedReadout MechanismThroughputTurnaround Time
MUNANA (NAI) Neuraminidase (Egress)Fluorescence (4-MU release)High (96/384-well)2–3 Hours
Plaque Reduction (PRA) All targets (Whole cycle)Visual Plaque CountingLow (6/12-well)4–6 Days
IRINA Polymerase / BroadFluorescence (Nascent NA)High (96-well)24–48 Hours

Sources

Technical Notes & Optimization

Troubleshooting

optimizing enzyme concentration in glucosidase inhibition assays

Welcome to the technical support center for α-glucosidase inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for α-glucosidase inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting your experiments. Our focus today is on the single most critical parameter you must define for a robust and reproducible assay: the enzyme concentration.

The Cornerstone of Your Assay: Why Enzyme Concentration is Critical

In any enzyme inhibition assay, the goal is to accurately measure the effect of a potential inhibitor on the enzyme's catalytic activity. The concentration of the enzyme you use is paramount because it directly dictates the reaction rate.

  • Too Much Enzyme: If the enzyme concentration is too high, the substrate will be consumed very rapidly.[1] This can completely mask the effect of even a potent inhibitor, as the reaction may proceed to completion before the inhibitor has a chance to bind and exert its effect. This also leads to absorbance readings that exceed the linear range of your spectrophotometer, rendering the data invalid.

  • Too Little Enzyme: Conversely, if the concentration is too low, the signal (the formation of the colored product, p-nitrophenol) will be weak.[1] This results in a poor signal-to-noise ratio, making it difficult to distinguish true inhibition from background noise and leading to inconsistent, unreliable data.

The key is to operate within the initial velocity or linear range of the reaction. This is the period during which the reaction rate is constant, substrate is not yet limiting, and the product concentration is low enough that product inhibition is negligible.[2][3][4] Your chosen enzyme concentration should yield a linear reaction rate for the duration of your measurement period.[1][5]

Experimental Protocol: Determining the Optimal α-Glucosidase Concentration

This protocol provides a step-by-step method to determine the ideal enzyme concentration for your specific experimental conditions using a 96-well plate format. The principle is to test a series of enzyme dilutions and identify the concentration that produces a robust, linear rate of product formation over a defined time course.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG), the substrate

  • Phosphate Buffer (e.g., 100 mM, pH 6.8)[6]

  • Sodium Carbonate (Na₂CO₃) solution (e.g., 0.1 M or 0.2 M) to stop the reaction[6][7]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm[1][8]

Step-by-Step Methodology:

Part 1: Enzyme Titration

  • Prepare Enzyme Dilutions: Create a series of α-glucosidase dilutions in phosphate buffer. A good starting range is from 0.01 U/mL to 1.0 U/mL.[1][9] Prepare enough of each dilution for triplicate wells.

  • Set Up the Plate:

    • Blank Wells: Add buffer only. This will be used to zero the plate reader.

    • Control Wells (100% Activity): Add 50 µL of phosphate buffer to each well.

    • Enzyme Wells: Add 50 µL of each respective enzyme dilution to triplicate wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the temperature to equilibrate.[7][10]

  • Initiate Reaction: Add 50 µL of a pre-warmed pNPG solution (e.g., 5 mM) to all wells (except the blank) to start the reaction.[6][7]

  • Kinetic Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 405 nm every minute for 20-30 minutes.[8]

Part 2: Data Analysis

  • Plot the Data: For each enzyme concentration, plot Absorbance (405 nm) vs. Time (minutes).

  • Identify the Linear Range: Examine the resulting curves. At low enzyme concentrations, the rate should be linear for an extended period. At high concentrations, the curve will quickly plateau as the substrate is depleted.[1]

  • Select the Optimal Concentration: Choose the enzyme concentration that gives a steady, linear increase in absorbance over your desired assay time (e.g., 20 minutes) and results in a final absorbance between 0.5 and 1.0. This ensures the signal is strong but well within the linear range of most spectrophotometers.

Data Interpretation Example
Enzyme Conc. (U/mL)Final Abs (20 min)Rate (ΔAbs/min)Linearity (R²)Recommendation
1.0>2.5N/A<0.90Too High: Substrate depleted rapidly.
0.51.80.0900.95Slightly High: Rate is beginning to slow.
0.2 0.85 0.042 >0.99 Optimal: Strong signal, excellent linearity.
0.10.450.022>0.99Acceptable: Good linearity, but lower signal.
0.050.220.011>0.99Too Low: Signal is weak, close to background.

Visualization of the Optimization Workflow

The following diagram outlines the logical flow for determining the optimal enzyme concentration.

G A Prepare Serial Dilutions of α-Glucosidase (e.g., 0.01 to 1.0 U/mL) B Add Enzyme Dilutions and pNPG Substrate to 96-well Plate A->B C Measure Absorbance (405 nm) Kinetically (e.g., every 60s for 20 min at 37°C) B->C D Plot Absorbance vs. Time for each concentration C->D E Is the reaction rate linear with a final Abs of ~0.8? D->E F Concentration is OPTIMAL. Proceed with inhibition screen. E->F Yes G Concentration is TOO HIGH. Select a lower concentration. E->G No (Rate plateaus / Abs > 1.5) H Concentration is TOO LOW. Select a higher concentration. E->H No (Signal too weak / Abs < 0.4)

Caption: Workflow for Optimal Enzyme Concentration Determination.

Troubleshooting Guide

Issue / QuestionProbable Cause(s)Recommended Solution(s)
My absorbance readings are maxed out (>2.0) or the reaction curve plateaus very quickly. The enzyme concentration is too high, leading to rapid substrate depletion.[1]* Primary Action: Use a lower concentration of the enzyme. Refer back to your enzyme titration experiment and select a concentration that yielded a slower, linear rate. * Secondary Action: If reducing the enzyme concentration results in too low of a signal, consider shortening the reaction incubation time.
My absorbance readings are very low and barely above the blank control. The enzyme concentration is too low, resulting in a weak signal.* Primary Action: Increase the enzyme concentration. Try the next highest concentration from your titration experiment. * Secondary Action: Ensure your enzyme stock has not lost activity due to improper storage or handling. Verify the activity with a positive control if available.
The reaction rate is not linear over time, even at lower enzyme concentrations. 1. Substrate Depletion: The substrate concentration may be too low relative to the enzyme. 2. Product Inhibition: The accumulating product (p-nitrophenol) may be inhibiting the enzyme.[2] 3. Enzyme Instability: The enzyme may be unstable under the assay conditions (pH, temperature).[1]* For 1 & 2: Ensure you are operating under initial velocity conditions, typically defined as when less than 10% of the substrate has been consumed.[3] You may need to shorten the assay time. * For 3: Verify that your buffer pH and incubation temperature are optimal for the enzyme.[11][12] Consult the manufacturer's data sheet.
I'm seeing high variability between my replicate wells. 1. Pipetting Errors: Inconsistent volumes of enzyme, substrate, or inhibitor.[13] 2. Edge Effects: Temperature variation or evaporation in the outer wells of the microplate.[14] 3. Insufficient Mixing: Reagents were not mixed properly upon addition.* For 1: Use calibrated pipettes and ensure proper technique.[13] * For 2: Avoid using the outermost wells of the plate for your samples and controls. Fill them with buffer or water instead to create a humidity barrier.[14] * For 3: Gently mix the plate after adding reagents, either by gentle tapping or using an orbital shaker, without splashing.
My blank-subtracted negative control (enzyme + substrate, no inhibitor) shows low activity. 1. Inactive Enzyme: The enzyme may have degraded. 2. Incorrect Buffer: The pH of the buffer may be incorrect, leading to low enzyme activity. 3. Substrate Problem: The substrate may have degraded or was prepared incorrectly.* For 1 & 2: Prepare fresh enzyme solution and double-check the pH of your buffer. * For 3: Prepare fresh pNPG substrate solution. The powder should be white to off-white; a yellow color indicates degradation.

Frequently Asked Questions (FAQs)

Q1: What exactly is the "initial velocity" and why is it so important? A1: The initial velocity (V₀) is the rate of the reaction at the very beginning, before significant substrate depletion (typically <10%) or product accumulation occurs.[3][4] It is crucial because it reflects the true, unhindered speed of the enzyme under specific conditions. Inhibition studies, especially for determining the mechanism of action (e.g., competitive vs. non-competitive), rely on comparing initial velocities in the presence and absence of an inhibitor.[5] Failing to measure within this linear phase can lead to misinterpretation of your inhibitor's potency and mechanism.[2]

Q2: How does the substrate concentration (and Km value) influence my choice of enzyme concentration? A2: The Michaelis-Menten constant (Km) is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax).[15] While you determine your optimal enzyme concentration with a fixed, saturating substrate concentration, the Km is critical when you later study inhibitors. To effectively identify competitive inhibitors, the substrate concentration in your assay should ideally be at or below the Km value.[3] Using a substrate concentration far above the Km will make it much harder to detect competitive inhibitors, as the inhibitor struggles to compete with the abundant substrate for the enzyme's active site. Your chosen enzyme concentration must be able to produce a reliable signal at this lower, Km-relevant substrate concentration.

Q3: Once I find the optimal enzyme concentration, can I use it for all my experiments and inhibitors? A3: Yes, for the most part. The optimized enzyme concentration becomes a standardized parameter for your screening campaign. It ensures that any observed differences in activity are due to the inhibitors being tested, not due to fluctuations in the assay conditions. However, if you switch to a different batch of enzyme or a different substrate, it is highly recommended to re-validate the optimal concentration, as specific activity can vary between lots.

Q4: My test compounds are colored and interfere with the absorbance reading at 405 nm. How do I correct for this? A4: This is a common issue, especially with natural product extracts.[14] For every colored test compound, you must run a parallel "sample blank" control. This well should contain the buffer, the same concentration of your colored compound, but no enzyme .[14] You then subtract the absorbance of this sample blank from the absorbance of your corresponding test well (which contains the enzyme and compound). This correction removes the background absorbance from your compound, isolating the signal generated by the enzymatic reaction.[14]

References

  • Alpha-Glucosidase Inhibition Assay: A Detailed Guide. (2026). Broadwayinfosys.
  • Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. ThaiJO.
  • Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. (n.d.). PMC.
  • 3.5. Alpha-Glucosidase Inhibition Assay. Bio-protocol.
  • Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. (2021). MDPI.
  • Application Notes and Protocols for α-Glucosidase Inhibition Assay with Magnoloside F. Benchchem.
  • Basics of Enzym
  • Enzyme Kinetics: Factors & Inhibitor Effects. (2024). Da-Ta Biotech.
  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. PMC.
  • Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. (n.d.). PMC - NIH.
  • Application of the optimized and validated -Glucosidase inhibition method to plant extracts.
  • In vitro assessment of α-glucosidase inhibitory activity and compound prediction in Phyllanthus niruri
  • Optimized Degradation and Inhibition of α-glucosidase Activity by Gracilaria lemaneiformis Polysaccharide and Its Production In Vitro. (2021). MDPI.
  • Enzyme Inhibitor Terms and Calcul
  • How to determine inhibition mechanism of alpha glucosidase inhibitors? (2016).
  • Troubleshooting Guide for ELISA High Background Poor Standard Curve.
  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). PMC.

Sources

Optimization

selecting the appropriate positive control for a glucosidase inhibition assay

Welcome to the technical support center for glucosidase inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on a critical aspect...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for glucosidase inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on a critical aspect of your assay: the selection and use of an appropriate positive control. A robust positive control is the cornerstone of a validated experiment, ensuring data integrity and reliable interpretation of your results.

This resource is structured into two main sections. The Frequently Asked Questions (FAQs) section addresses fundamental concepts and best practices. The Troubleshooting Guide provides direct, actionable solutions to specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a positive control, and why is it essential in my glucosidase inhibition assay?

A positive control is a substance known to produce the desired effect in your experimental setup. In a glucosidase inhibition assay, this is a compound with well-characterized inhibitory activity against the specific glucosidase you are studying.[1][2]

Its role is multi-faceted and non-negotiable for assay validity:

  • Assay System Validation: The positive control confirms that all components of your assay—the enzyme, substrate, buffer, and detection system—are working correctly. If the positive control fails to show inhibition, it immediately signals a problem with the assay setup itself, not necessarily your test compounds.

  • Reference Point for Comparison: It provides a benchmark against which you can compare the potency of your unknown test compounds.[3] The inhibitory activity of your novel substance can be quantified relative to a known standard.

  • Ensuring Reproducibility: Including a positive control in every plate and every experiment allows you to monitor the assay's performance over time, ensuring consistency and reproducibility between different experimental runs.[1]

Q2: What are the most common positive controls for α-glucosidase and β-glucosidase assays?

The choice of positive control is dictated by the type of glucosidase in your assay.

  • For α-Glucosidase: The most widely used and accepted positive control is Acarbose .[1][2][4] It is a complex oligosaccharide that acts as a competitive, reversible inhibitor of intestinal α-glucosidases.[5][6][7] Another potent and common choice is 1-Deoxynojirimycin (DNJ) , a natural iminosugar that also functions as a competitive inhibitor by mimicking the substrate's transition state.[8][9][10][11]

  • For β-Glucosidase: A frequently used inhibitor is Castanospermine . This alkaloid is a potent competitive inhibitor of both α- and β-glucosidases, so care must be taken in its application, but it is well-characterized for its β-glucosidase inhibitory action.[12][13] Another option is Conduritol β-epoxide , which acts as an irreversible inhibitor and is useful in specific mechanistic studies.[14]

Q3: How do I choose the most appropriate positive control for my specific experiment?

The selection process involves several key considerations, as outlined in the decision-making flowchart below.

G cluster_start Start: Define Assay Target cluster_alpha α-Glucosidase Pathway cluster_beta β-Glucosidase Pathway cluster_end Final Selection Start What is your target enzyme? Alpha α-Glucosidase Start->Alpha α-Glucosidase Beta β-Glucosidase Start->Beta β-Glucosidase Mech_Alpha Need a standard competitive inhibitor? Alpha->Mech_Alpha Acarbose Acarbose (Competitive, Reversible) Result Selected Positive Control Acarbose->Result DNJ 1-Deoxynojirimycin (DNJ) (Competitive, Reversible) DNJ->Result Mech_Alpha->Acarbose Yes Mech_Alpha->DNJ Yes Mech_Beta Reversible or Irreversible Mechanism Study? Beta->Mech_Beta Castanospermine Castanospermine (Competitive) Castanospermine->Result Conduritol Conduritol β-epoxide (Irreversible) Conduritol->Result Mech_Beta->Castanospermine Reversible Mech_Beta->Conduritol Irreversible

Caption: Decision flowchart for selecting a positive control.

  • Enzyme Specificity: The primary factor is the enzyme itself. Acarbose is highly specific for α-glucosidases, while castanospermine inhibits both α- and β-glucosidases.[12] Ensure your chosen control is a known inhibitor of your specific enzyme source (e.g., from Saccharomyces cerevisiae, mammalian intestine).

  • Mechanism of Inhibition: For most screening assays, a well-behaved competitive inhibitor like acarbose or DNJ is ideal.[5][8] If your research involves studying active site binding and covalent modification, an irreversible inhibitor like conduritol β-epoxide might be more appropriate.[14]

  • Assay Conditions: Consider the solubility and stability of the inhibitor in your assay buffer. Most standard inhibitors are soluble in aqueous buffers or require a small amount of a co-solvent like DMSO.[15][16] Always check for compatibility.

  • Cost and Availability: Acarbose and DNJ are widely available from multiple chemical suppliers and are generally cost-effective for routine use.

Q4: What is the mechanism of action of common inhibitors like Acarbose and 1-Deoxynojirimycin (DNJ)?

Understanding the mechanism provides deeper insight into your assay.

  • Acarbose: This pseudotetrasaccharide acts as a competitive inhibitor.[5][6] It structurally mimics a carbohydrate substrate and binds with high affinity to the active site of α-glucosidase.[5][17] This binding is reversible and effectively blocks the natural substrate from accessing the enzyme, thereby delaying carbohydrate digestion.[5][7]

  • 1-Deoxynojirimycin (DNJ): As a structural analogue of D-glucose, DNJ is a potent competitive inhibitor.[8] Its key feature is a protonated nitrogen atom in the ring, which mimics the positively charged transition state formed during the normal enzymatic cleavage of a glycosidic bond.[8] This allows DNJ to bind very tightly to the enzyme's active site, blocking the substrate.[8]

Q5: At what concentration should I use my positive control?

The positive control should not be used at a single, arbitrarily high concentration. Instead, you should generate a full dose-response curve to determine its IC50 value (the concentration that inhibits 50% of the enzyme's activity).[15]

  • Determining the IC50: Perform a serial dilution of the positive control across a wide concentration range (e.g., from nanomolar to millimolar, depending on the inhibitor's potency).

  • Routine Assay Use: For routine screening plates, using the positive control at a concentration close to its pre-determined IC80 or IC90 (the concentration that causes 80% or 90% inhibition) is often recommended. This concentration is high enough to demonstrate strong inhibition and validate the assay's dynamic range but is not so high that it completely abolishes the signal, which could mask certain assay artifacts.

Table 1: Comparison of Common Glucosidase Inhibitors

InhibitorTarget Enzyme(s)Mechanism of ActionTypical IC50 Range (Yeast α-glucosidase)Solubility
Acarbose α-Glucosidase, α-AmylaseCompetitive, Reversible[5][7]200 - 600 µM[4][18]Water, Buffer
1-Deoxynojirimycin (DNJ) α-GlucosidaseCompetitive, Reversible[8][10]0.5 - 10 µM[9]Water, Buffer
Castanospermine α- and β-GlucosidaseCompetitive[12]Potent inhibitor[19]DMSO, Water
Conduritol β-epoxide β-GlucosidaseIrreversible (Covalent)[14]Varies with incubation timeWater, Buffer

Troubleshooting Guide

Problem: My positive control shows no/weak inhibition. What should I do?

This is a critical failure indicating a problem with the assay system itself.

  • Step 1: Check Enzyme Activity. The most likely culprit is inactive enzyme.[20]

    • Cause: Improper storage (e.g., repeated freeze-thaw cycles), incorrect buffer pH, or degradation.[21]

    • Solution: Run a control reaction with only the enzyme, substrate, and buffer (no inhibitor). You should see a strong, time-dependent increase in absorbance. If not, use a fresh aliquot of enzyme or purchase a new batch.[20]

  • Step 2: Verify Substrate Integrity.

    • Cause: The substrate (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG) may have degraded.

    • Solution: Prepare a fresh substrate solution. Ensure you are using the correct isomer (α-pNPG for α-glucosidase, not β-pNPG).[20]

  • Step 3: Confirm Positive Control Concentration and Integrity.

    • Cause: A simple dilution error or degradation of the positive control stock solution.

    • Solution: Prepare a fresh stock solution of your positive control from the solid compound. Double-check all dilution calculations.

  • Step 4: Review Assay Conditions.

    • Cause: Incorrect pH of the buffer, wrong incubation temperature, or insufficient incubation time can all lead to low enzyme activity and thus, an apparent lack of inhibition.[1]

    • Solution: Verify the pH of your buffer. Ensure incubators and water baths are at the correct temperature (typically 37°C).[22][23][24] Confirm that the incubation time is sufficient for the control reaction to reach about 50-70% of its maximum signal.

Problem: The inhibition from my positive control is 100% or too high.

This issue suggests that the concentration of the positive control is too high for the current assay conditions.

  • Step 1: Adjust Inhibitor Concentration.

    • Cause: The concentration used is on the plateau of the dose-response curve.

    • Solution: Lower the concentration of the positive control. This is why generating a full IC50 curve is crucial. For a routine check, use a concentration around the IC80-IC90.

  • Step 2: Check Enzyme Concentration.

    • Cause: The enzyme concentration may be too low, making it overly sensitive to the inhibitor.

    • Solution: Ensure the enzyme concentration used provides a robust signal in the control (uninhibited) wells within the desired incubation time. You may need to slightly increase the enzyme concentration.

Problem: There is high variability in the results of my positive control replicates.

High variability undermines the reliability of your entire experiment.

  • Step 1: Review Pipetting Technique.

    • Cause: Inconsistent pipetting is a major source of variability in microplate assays.[1]

    • Solution: Ensure all pipettes are calibrated. Use fresh tips for each reagent and standard. When adding reagents to a 96-well plate, be consistent in your technique (e.g., tip depth, dispensing speed).

  • Step 2: Check for Insufficient Mixing.

    • Cause: Reagents may not be uniformly mixed in the wells.

    • Solution: After adding all components, gently tap the plate or use a plate shaker for a few seconds to ensure a homogenous reaction mixture before incubation.

  • Step 3: Evaluate Plate Reader and Environmental Factors.

    • Cause: Inconsistent temperature across the microplate ("edge effects") or fluctuations in the plate reader's lamp can cause variability.

    • Solution: Ensure the plate has equilibrated to the assay temperature before reading. If edge effects are suspected, avoid using the outermost wells of the plate for critical samples.

  • Step 4: Assess Reagent Stability.

    • Cause: One of the reagents may be degrading over the time it takes to set up the plate.[21]

    • Solution: Prepare fresh reagents. Keep enzyme solutions on ice throughout the setup process.

Experimental Workflow: Standard α-Glucosidase Inhibition Assay

This protocol provides a standard method for a colorimetric α-glucosidase inhibition assay using pNPG as a substrate in a 96-well plate format.[15][22]

G A 1. Reagent Preparation - Prepare Buffer (e.g., 0.1M Phosphate, pH 6.8) - Dissolve Enzyme, Substrate (pNPG), and Inhibitors - Prepare Stop Solution (e.g., 0.1M Na2CO3) B 2. Plate Setup (96-well) - Add Buffer - Add Test Compound / Positive Control (Acarbose) / Vehicle Control (DMSO/Buffer) A->B C 3. Pre-incubation - Add α-Glucosidase Enzyme Solution to all wells - Incubate for 10-15 min at 37°C B->C D 4. Initiate Reaction - Add Substrate (pNPG) to all wells - Incubate for 20-30 min at 37°C C->D E 5. Stop Reaction - Add Stop Solution (Na2CO3) to all wells - Yellow color develops (p-nitrophenol) D->E F 6. Data Acquisition & Analysis - Read Absorbance at 405 nm - Calculate % Inhibition - Determine IC50 values E->F

Caption: General workflow for a glucosidase inhibition assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Positive Control (e.g., Acarbose)

  • 0.1 M Phosphate Buffer (pH 6.8)

  • 0.1 M Sodium Carbonate (Na₂CO₃) solution (Stop Solution)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation:

    • Prepare stock solutions of your test compounds and positive control (Acarbose) in DMSO. Create serial dilutions at the desired final concentrations using the phosphate buffer. The final DMSO concentration in the well should typically be ≤1%.[15]

    • Prepare the enzyme and pNPG solutions in phosphate buffer shortly before use. Keep the enzyme solution on ice.[22]

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of phosphate buffer.

    • Add 20 µL of your serially diluted test compound, positive control, or vehicle (buffer with the same percentage of DMSO) to the appropriate wells.

    • Add 10 µL of the α-glucosidase enzyme solution (e.g., 1 U/mL) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.[23]

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution (e.g., 5 mM) to all wells.[23]

    • Incubate the plate at 37°C for an additional 20 minutes.[23]

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.[23] The stop solution raises the pH, which both halts the enzymatic reaction and maximizes the color development of the p-nitrophenolate ion.[25][26]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula[15][22]: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

      • Abs_control: Absorbance of the well with vehicle instead of inhibitor.

      • Abs_sample: Absorbance of the well with the test compound or positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8]

References

  • Saul, R., Ghidoni, J. J., Molyneux, R. J., & Elbein, A. D. (1985). Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases. Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Acarbose? Patsnap Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). Acarbose. Retrieved from [Link]

  • Dr.Oracle. (2025, October 15). Mechanism of Action of Acarbose in Type 2 Diabetes Mellitus. Retrieved from [Link]

  • Wang, Y., et al. (2021). Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor. RSC Advances. Retrieved from [Link]

  • Clissold, S. P., & Edwards, C. (1988). The mechanism of alpha-glucosidase inhibition in the management of diabetes. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Castanospermine. Retrieved from [Link]

  • Li, Y. G., Ji, D. F., & Lin, W. (2019). Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase. Molecules. Retrieved from [Link]

  • Liu, H., et al. (2013). C-2 fluorinated castanospermines as potent and specific α-glucosidase inhibitors: synthesis and structure–activity relationship study. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Broadway Infosys. (2026, January 6). Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide. Retrieved from [Link]

  • Bio-protocol. (2022). Alpha-Glucosidase Inhibition Assay. Retrieved from [Link]

  • Guerrero-Analco, J. A., et al. (2018). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Journal of AOAC International. Retrieved from [Link]

  • Phanumart, C., et al. (2018). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules. Retrieved from [Link]

  • Rosidah, et al. (2025). In vitro assessment of α-glucosidase inhibitory activity and compound prediction in Phyllanthus niruri from West Java Indonesia. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the optimized and validated -Glucosidase inhibition method to plant extracts. Retrieved from [Link]

  • ResearchGate. (2021). Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor. Retrieved from [Link]

  • MDPI. (2024, April 10). 1-Deoxynojirimycin Attenuates High-Glucose-Induced Oxidative DNA Damage via Activating NRF2/OGG1 Signaling. Retrieved from [Link]

  • ThaiJO. (n.d.). Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. Retrieved from [Link]

  • MDPI. (2022, October 14). Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes. Retrieved from [Link]

  • Journal of Universitas Airlangga. (2025, June 30). In Vitro Inhibitory Activity of the α-Glucosidase Enzyme from Eucheuma cottonii Macroalgae Extract. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. Retrieved from [Link]

  • ResearchGate. (2013, November 29). Can anyone help with a positive control for α-glucosidase inhibition assay using Quercetin? Retrieved from [Link]

  • Dej-adisai, S., & Pitakbut, T. (2015). Determination of α-glucosidase inhibitory activity from selected Fabaceae plants. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (2025, February 28). Identification of α-Glucosidase Inhibitors and Assessment of Human Safety from 491 Native Plant Species of Jeju Island. Retrieved from [Link]

  • Proença, C., et al. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Sahoo, S. L., & Singh, S. (2013). A novel method for screening beta-glucosidase inhibitors. BMC Chemistry. Retrieved from [Link]

  • ResearchGate. (2021, January 18). How can i do the right thing for the α-Glucosidase inhibition study? Retrieved from [Link]

  • ResearchGate. (2023, March 27). Facing problem in alpha glucosidase assay? Retrieved from [Link]

  • ResearchGate. (2016, August 27). Facing problem in alpha glucosidase assay? Retrieved from [Link]

  • SciELO. (n.d.). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Inhibitory Activity of α-Glucosidase by the Extract and Fraction of Marine Sponge-Derived Fungus Penicillium citrinum Xt6. (2022, July 16). Proceeding of Mulawarman Pharmaceuticals Conferences. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Minimize Off-target Effects of Castanospermine Analogues

This guide is designed for researchers, scientists, and drug development professionals working with castanospermine and its analogues. As a class of potent glycosidase inhibitors, these molecules hold significant therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals working with castanospermine and its analogues. As a class of potent glycosidase inhibitors, these molecules hold significant therapeutic promise. However, their clinical utility is often hampered by off-target effects. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and strategic protocols to help you anticipate, identify, and mitigate these off-target effects, thereby enhancing the selectivity and therapeutic potential of your compounds.

Section 1: Understanding the Challenge: On-Target vs. Off-Target Effects

Castanospermine and its analogues are structural mimics of the transition state of glycosidase-catalyzed reactions, leading to potent inhibition of these enzymes.[1][2] The primary on-target effects are typically the inhibition of endoplasmic reticulum (ER) α-glucosidases I and II, which are crucial for the proper folding of N-linked glycoproteins. This mechanism is the basis for their antiviral activity.[1]

However, the structural similarity to monosaccharides can also lead to the inhibition of other glycosidases throughout the body, resulting in a range of off-target effects. These can include inhibition of lysosomal α- and β-glucosidases and gut disaccharidases, leading to gastrointestinal distress and other toxicities.[3][4][5][6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the experimental evaluation of castanospermine analogues.

Q1: I'm observing significant cytotoxicity with my castanospermine analogue that doesn't correlate with its on-target potency. What could be the cause?

A1: High cytotoxicity unrelated to the intended pharmacological effect often points to off-target interactions. Here are several potential causes and troubleshooting steps:

  • Inhibition of Lysosomal Glycosidases: Castanospermine is a known inhibitor of lysosomal α- and β-glucosidases.[7] Inhibition of these enzymes can disrupt cellular homeostasis and lead to toxicity.

    • Solution: Profile your analogue against a panel of lysosomal glycosidases to assess its selectivity.

  • Disruption of Glycolipid Metabolism: Some iminosugar derivatives can inhibit glucosylceramide synthase, affecting glycolipid metabolism.[3]

    • Solution: Evaluate your compound's effect on glycolipid levels in treated cells.

  • General Cellular Stress: High concentrations of any small molecule can induce cellular stress responses.

    • Solution: Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the 50% cytotoxic concentration (CC50) and ensure your experimental concentrations are well below this value.

Q2: My in vitro enzymatic inhibition results are potent, but the compound shows weak activity in cell-based assays. Why the discrepancy?

A2: This is a common challenge and can be attributed to several factors related to the cellular environment:

  • Poor Cell Permeability: The physicochemical properties of your analogue may limit its ability to cross the cell membrane and reach the ER where the target glucosidases reside.

  • Cellular Metabolism: The analogue may be rapidly metabolized by cellular enzymes into an inactive form. Conversely, some analogues are designed as prodrugs that require cellular esterases to become active.[8]

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps, which actively transport it out of the cell.

Q3: I'm seeing inconsistent results in my glycosidase inhibition assays. What are the common pitfalls?

A3: Inconsistent results in enzymatic assays often stem from variability in experimental conditions. Here are some key factors to control:[9]

  • Enzyme Activity: Ensure the enzyme is active and used at a concentration that results in a linear reaction rate.

  • Substrate Concentration: Use a substrate concentration at or near the Michaelis constant (Km) for the enzyme.

  • Buffer Conditions: Maintain consistent pH, salt, and cofactor concentrations, as these can significantly impact enzyme activity.[7]

  • Inhibitor Solubility: Ensure your castanospermine analogue is fully dissolved in the assay buffer. Precipitation will lead to inaccurate concentration-response curves.

Section 3: Troubleshooting Guides

This section provides structured guidance for addressing specific experimental problems.

Troubleshooting High Cytotoxicity

If you encounter unexpected cytotoxicity, follow this workflow to diagnose the issue:

A High Cytotoxicity Observed B Determine CC50 in relevant cell lines A->B C Is experimental concentration << CC50? B->C D Yes C->D E No C->E G Profile against off-target glycosidases (lysosomal, gut) D->G F Lower experimental concentration E->F H Significant off-target inhibition? G->H I Yes H->I J No H->J K Redesign analogue for improved selectivity I->K L Investigate other mechanisms (e.g., glycolipid metabolism, mitochondrial toxicity) J->L A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Plate Setup (Buffer, Inhibitor, Enzyme) A->B C Pre-incubation B->C D Add Substrate C->D E Incubation D->E F Stop Reaction E->F G Read Plate F->G H Calculate % Inhibition & IC50 G->H

Caption: Workflow for in vitro glycosidase inhibition assay.

Objective: To assess the binding of a castanospermine analogue to its intended target and other proteins in a cellular environment. [8][10] Protocol:

  • Cell Culture and Treatment:

    • Culture cells that express the target protein to an appropriate confluency.

    • Treat the cells with the castanospermine analogue at the desired concentration or with a vehicle control.

    • Incubate for a sufficient time to allow for cellular uptake and target binding (e.g., 1-2 hours). [10]2. Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. [11] * Cool the tubes to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer. [11] * Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet). [11]4. Protein Detection and Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature point using Western blotting or mass spectrometry. [12][13] * Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the analogue indicates target stabilization and therefore, engagement. [14]

A Cell Treatment with Analogue B Heat Challenge at Various Temperatures A->B C Cell Lysis B->C D Centrifugation to Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein (Western Blot/MS) D->E F Generate and Analyze Melting Curves E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Interpreting CETSA Results for Off-Target Effects:

CETSA, particularly when coupled with mass spectrometry (CETSA-MS), is a powerful tool for unbiased off-target identification. [12][13]If your castanospermine analogue stabilizes other proteins besides the intended target, these will also show a thermal shift. This provides direct evidence of off-target binding in a cellular context. It is important to distinguish between direct binding to an off-target and indirect effects on protein stability due to downstream signaling events. Isothermal dose-response CETSA can help to confirm direct binding by demonstrating a concentration-dependent thermal shift. [8]

Section 5: Data Summary

The following table summarizes the inhibitory activity of castanospermine and some of its analogues against various glycosidases. This data highlights how structural modifications can influence potency and selectivity.

Compound Target Enzyme IC50 / Ki Reference
Castanospermineα-Glucosidase9 µM (IC50)[15][16]
6-O-butanoyl-castanospermineα-Glucosidase2.4 µM (IC50)[15][16]
1-Deoxy-6,8a-diepicastanospermineα-L-Fucosidase1.3 µM (Ki)[17][18]
7α-glucosyl-castanospermineSucrase40 nM (IC50)[12]
8α-glucosyl-castanospermineSucrase30 nM (IC50)[12]

References

  • Winchester, B. G., Cenci di Bello, I., Richardson, A. C., Nash, R. J., Fellows, L. E., Ramsden, N. G., & Fleet, G. (1990). The structural basis of the inhibition of human glycosidases by castanospermine analogues. Biochemical Journal, 269(1), 227–231. [Link]

  • Aguilar-Moncayo, M., Gloster, T. M., Turkenburg, J. P., et al. (2015). Glycosidase inhibition by ring-modified castanospermine analogues: tackling enzyme selectivity by inhibitor tailoring. Organic & Biomolecular Chemistry, 13(36), 9415-9425. [Link]

  • Winchester, B., et al. (1990). The structural basis of the inhibition of human glycosidases by castanospermine analogues. Biochemical Journal, 269(1), 227-31. [Link]

  • Bio-protocol. (2017). Cellular thermal shift assay (CETSA). Bio-protocol, 7(12), e2339. [Link]

  • Li, Y., Zhang, M., Shimadate, Y., Kato, A., Wang, J., Jia, Y., Fleet, G. W. J., & Yu, C. (2025). C-2 fluorinated castanospermines as potent and specific α-glucosidase inhibitors: synthesis and structure–activity relationship study. Organic & Biomolecular Chemistry, 23, 2854. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology (Vol. 1439, pp. 237-251). Humana Press. [Link]

  • Aguilar-Moncayo, M., et al. (2015). Glycosidase inhibition by ring-modified castanospermine analogues: tackling enzyme selectivity by inhibitor tailoring. York Research Database. [Link]

  • Broadwayinfosys. (2026). Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide. Broadwayinfosys. [Link]

  • Pan, Y. T., Ghidoni, J., & Elbein, A. D. (1993). Castanospermine-glucosides as selective disaccharidase inhibitors. Journal of Biological Chemistry, 268(21), 15924-15931. [Link]

  • Martinez, M. M., et al. (2014). A shift in thinking: Cellular Thermal Shift Assay-enabled drug discovery. ACS Chemical Biology, 9(9), 1950-1956. [Link]

  • Sayce, A. C., Alonzi, D. S., & Zitzmann, N. (2016). Iminosugars: Promising therapeutics for influenza infection. Future Virology, 11(10), 667-681. [Link]

  • Pelago Bioscience. (n.d.). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience. [Link]

  • Henderson, M. J., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • García Fernández, J. M., & Ortiz Mellet, C. (2005). Synthesis and Comparative Glycosidase Inhibitory Properties of Reducing Castanospermine Analogues. Current Topics in Medicinal Chemistry, 5(15), 1485-1503. [Link]

  • Artola, M., Aerts, J. M. F. G., van der Marel, G. A., Rovira, C., Codée, J. D. C., Davies, G. J., & Overkleeft, H. S. (2024). From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. Journal of the American Chemical Society. [Link]

  • Caputo, A. T., et al. (2026). N-Alkyl Derivatives of Deoxynojirimycin (DNJ) as Antiviral Agents: Overview and Update. Viruses, 18(1), 1. [Link]

  • Dwek, R. A., Butters, T. D., Platt, F. M., & Zitzmann, N. (2017). Iminosugar antivirals: the therapeutic sweet spot. Biochemical Society Transactions, 45(2), 547-557. [Link]

  • Pinto, D. C. G. A., et al. (2018). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1345. [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • Ruprecht, R. M., Mullaney, S., Andersen, J., & Bronson, R. (1991). Castanospermine vs. its 6-O-butanoyl analog: a comparison of toxicity and antiviral activity in vitro and in vivo. Journal of Acquired Immune Deficiency Syndromes, 4(1), 48-55. [Link]

  • Nash, R. J., et al. (2011). Iminosugars as therapeutic agents: recent advances and promising trends. Future Medicinal Chemistry, 3(12), 1513-1521. [Link]

  • Taylor & Francis. (2019). Castanospermine – Knowledge and References. Taylor & Francis. [Link]

  • Elfita, E., et al. (2022). In vitro assessment of α-glucosidase inhibitory activity and compound prediction in Phyllanthus niruri from West Java Indonesia. Journal of Applied Pharmaceutical Science, 12(1), 133-142. [Link]

  • MB - About. (n.d.). Assay Troubleshooting. MB - About. [Link]

  • White, J. D., & Hrnciar, P. (2009). A Concise Synthesis of Castanospermine by the Use of a Transannular Cyclization. The Journal of Organic Chemistry, 74(20), 7971–7979. [Link]

  • Wikipedia. (n.d.). Castanospermine. Wikipedia. [Link]

  • Watson, R., et al. (2011). Iminosugars past, present and future: medicines for tomorrow. Future Medicinal Chemistry, 3(4), 431-440. [Link]

  • Dineshkumar, B., Mitra, A., & Manjunatha, M. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Apollo. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo. [Link]

  • Johnson, A. O., et al. (2019). Characterising the selectivity of ER α-glucosidase inhibitors. Glycobiology, 29(7), 529-540. [Link]

  • Rivero-Barbarroja, G., et al. (2025). Light-responsive glycosidase inhibitors: Tuning enzyme selectivity and switching factors through integrated chemical and optoglycomic strategies. Carbohydrate Research. [Link]

  • Wang, D., et al. (2013). Rapid Synthesis of Iminosugar Derivatives for Cell‐Based In Situ Screening: Discovery of “Hit” Compounds with Anticancer Activity. Chemistry – A European Journal, 19(49), 16723-16729. [Link]

  • Nambiar, A. G., & Ravishankar, L. (2025). Synthesis of 2-hydroxy analogues of castanospermine, 1-epi-castanospermine and their iminooctitols from sugar-derived lactam. Carbohydrate Research, 109385. [Link]

  • Alonzi, D. S., et al. (2017). Iminosugar antivirals: the therapeutic sweet spot. Biochemical Society Transactions, 45(2), 547-557. [Link]

  • Mori, M., et al. (2023). Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291081. [Link]

  • Saul, R., Molyneux, R. J., & Elbein, A. D. (1984). Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases. Archives of Biochemistry and Biophysics, 230(2), 668-675. [Link]

  • Sun, L., et al. (2025). Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning. Molecules, 30(19), 4567. [Link]

  • Artola, M., et al. (2025). From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. White Rose Research Online. [Link]

  • ResearchGate. (2023). Facing problem in alpha glucosidase assay?. ResearchGate. [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Ansh Labs. [Link]

  • Murphy, P. V., & O'Boyle, K. M. (2005). Novel synthesis of castanospermine and 1-epicastanospermine. Organic Letters, 7(13), 2539-2542. [Link]

  • ResearchGate. (2017). (PDF) Iminosugar antivirals: The therapeutic sweet spot. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cytotoxicity in Indolizidine Alkaloid Cell-Based Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the in vitro evaluation of indolizidine alkaloids (e.g., swainsonine, castanospermine, and phenant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the in vitro evaluation of indolizidine alkaloids (e.g., swainsonine, castanospermine, and phenanthroindolizidines like tylophorine). These compounds are potent glycosidase inhibitors and promising anti-cancer/anti-viral agents. However, their profound impact on cellular machinery often convolutes assay readouts, making it difficult to distinguish between true target-mediated efficacy and non-specific cytotoxicity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure scientific integrity in your assays.

Section 1: Mechanistic Grounding - Why Do Indolizidine Alkaloids Confound Viability Assays?

Indolizidine alkaloids primarily function by inhibiting glycoprotein-processing enzymes such as α -glucosidase I and α -mannosidase II 1. While this disruption is the basis for their antiviral and anti-tumor properties, it simultaneously triggers the Unfolded Protein Response (UPR) due to endoplasmic reticulum (ER) stress. Prolonged ER stress inevitably leads to apoptosis, which manifests as high cytotoxicity in standard cell-based assays. Furthermore, phenanthroindolizidine alkaloids (e.g., antofine, tylophorine) display profound nanomolar cytotoxicity against multidrug-resistant (MDR) cancer lines, complicating the establishment of a safe therapeutic window 2.

MOA IA Indolizidine Alkaloids (e.g., Castanospermine) GI Glycosidase Inhibition (α-glucosidase/α-mannosidase) IA->GI GP Altered Glycoprotein Processing GI->GP ER ER Stress & UPR Activation GP->ER High Dose / Prolonged TE Target Effect (Anti-viral / Anti-tumor) GP->TE Optimal Dose TOX Non-specific Cytotoxicity (Apoptosis) ER->TOX

Mechanistic pathway of indolizidine alkaloids leading to target efficacy versus ER stress.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: I am observing high cytotoxicity with Castanospermine in my viral inhibition assays. How do I fix this? Causality & Solution: Castanospermine is generally well-tolerated, but excessive concentrations or prolonged incubation periods disrupt essential host cell glycosylation, leading to toxicity. The effective concentration is highly cell-type dependent. Action: Perform a dose-response cytotoxicity assay (e.g., MTT or XTT) to determine the 50% Cytotoxic Concentration (CC50) for your specific cell line 3. Ensure your antiviral assay working concentration is strictly below the CC50. Limit pre-incubation to 1-2 hours prior to viral infection to minimize prolonged metabolic stress.

Q2: My MTT assay results for Swainsonine and Tylophorine are highly inconsistent. Is the compound interfering with the assay? Causality & Solution: Yes. Metabolic assays like MTT/MTS rely on mitochondrial reductase activity. Indolizidine alkaloids can alter cellular metabolism and mitochondrial function long before actual cell death occurs, leading to a false-positive "cytotoxic" readout (metabolic uncoupling). For instance, phenanthroindolizidine alkaloids exhibit IC50 values in the low nanomolar range (~7-17 nM) 4, making metabolic readouts highly volatile. Action: Switch to an orthogonal, ATP-based luminescence assay (e.g., CellTiter-Glo) or direct live-cell counting (Trypan Blue exclusion) 5. ATP quantitation provides a more direct correlation to actual viable cell numbers without relying on enzymatic conversion rates.

Q3: How do I differentiate between the anti-proliferative effects of castanospermine analogues and general cell death? Causality & Solution: Analogues like CO-OCS induce cell cycle arrest (G1 and G2/M phase) before inducing apoptosis 6. A simple viability assay cannot distinguish between cytostatic (proliferation arrest) and cytotoxic (cell death) effects. Action: Implement a dual-readout system. Multiplex a live-cell protease assay (fluorometric) with a dead-cell protease assay (luminescent) in the same well. Follow up with Annexin V/PI flow cytometry to confirm the apoptotic fraction.

Section 3: Quantitative Data Reference

To assist in your experimental design, below is a consolidated table of baseline IC50 and CC50 values for common indolizidine alkaloids across standard cell lines. Use these as a starting point for your dose-response optimizations.

CompoundCell LineAssay TypeObserved Effect (IC50 / CC50)Reference Source
Castanospermine General Host CellsMTT / XTTCC50 > 100 µM (Cell-type dependent)BenchChem Tech Support 3
CO-OCS (Analogue) MCF-7 (Breast Cancer)Annexin V / ViabilityIC50 ~ 30-40 µM (Induces Apoptosis)PLoS One / PMC 6
Tylophorine KB-3-1 (Carcinoma)Cytotoxicity AssayIC50 ~ 7-17 nMJ. Nat. Prod. 4
Swainsonine K562 / Colo 32051Cr-release / ViabilityPeak response at 1-2 µg/mLACS Org. Process Res. Dev. 7
Section 4: Self-Validating Experimental Protocols

As a best practice, I mandate the use of orthogonal validation when assessing the cytotoxicity of indolizidine alkaloids. The following protocol outlines a self-validating workflow using multiplexed ATP and membrane-integrity readouts.

Workflow Seed Seed Cells (96-well plate) Treat Dose-Response Treatment (Indolizidine Alkaloids) Seed->Treat Incubate Incubate 24-72h (Monitor Morphology) Treat->Incubate Multiplex Multiplex Assay (Live/Dead Protease + ATP) Incubate->Multiplex Concordant Concordant Results: True Cytotoxicity Multiplex->Concordant Discordant Discordant Results: Metabolic Interference Multiplex->Discordant Flow Validate via Annexin V Flow Cytometry Discordant->Flow

Step-by-step decision matrix for orthogonal cytotoxicity validation of indolizidine alkaloids.

Protocol: Multiplexed Viability and Cytotoxicity Assessment

Rationale: This protocol eliminates the confounding variable of glycosidase inhibitor-induced metabolic shifts by directly measuring membrane integrity (dead cells) and ATP levels (live cells) within the exact same well.

Step 1: Cell Seeding and Compound Preparation

  • Seed cells in an opaque-walled 96-well tissue culture plate at a density of 1×104 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2.

  • Prepare a 10-point serial dilution of the indolizidine alkaloid (e.g., Castanospermine: 0.1 µM to 200 µM; Tylophorine: 0.1 nM to 100 nM) in complete media.

    • Critical step: Ensure DMSO concentration remains constant across all wells ( 0.5% v/v) to prevent solvent-induced background toxicity.

Step 2: Treatment and Incubation

  • Aspirate seeding media and replace with 100 µL of the compound-containing media.

  • Include vehicle control wells (media + DMSO) and positive control wells for cytotoxicity (e.g., 10 µM Digitonin added 15 minutes prior to readout).

  • Incubate for the desired time point (typically 48 or 72 hours).

Step 3: Membrane Integrity Readout (Fluorescence)

  • Add the cell-impermeant fluorogenic peptide substrate (e.g., CellTox Green or a similar dead-cell protease substrate) directly to the wells.

  • Incubate for 15 minutes at room temperature on an orbital shaker (500 rpm).

  • Measure fluorescence (Ex: ~485 nm / Em: ~520 nm).

    • Causality: Fluorescence strictly correlates with the loss of membrane integrity, indicating true cell death, independent of the cell's metabolic rate.

Step 4: ATP Quantitation (Luminescence)

  • Equilibrate the plate and the ATP-dependent luminescent reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes.

  • Add 100 µL of the luminescent reagent to each well.

  • Mix vigorously on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence.

    • Causality: Luminescence is directly proportional to the amount of ATP present, confirming the absolute number of viable cells.

Step 5: Data Synthesis Normalize both fluorescence and luminescence data to the vehicle control. If the compound causes a drop in ATP without a corresponding increase in dead-cell fluorescence, the alkaloid is likely inducing cell cycle arrest or metabolic suppression rather than acute cytotoxicity.

References
  • Title: Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28,574) and its consequences for human immunodeficiency virus replication. Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. Source: Organic Letters URL: [Link]

  • Title: In Vitro Cytotoxic Activity of Phenanthroindolizidine Alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against Drug-Sensitive and Multidrug-Resistant Cancer Cells. Source: Journal of Natural Products URL: [Link]

  • Title: Castanospermine suppresses CD44 ectodomain cleavage as revealed by transmembrane bioluminescent sensors. Source: Journal of Cell Science URL: [Link]

  • Title: New Castanospermine Glycoside Analogues Inhibit Breast Cancer Cell Proliferation and Induce Apoptosis without Affecting Normal Cells. Source: PLoS One / PMC URL: [Link]

  • Title: Scale-Up Synthesis of Swainsonine: A Potent α-Mannosidase II Inhibitor. Source: Organic Process Research & Development URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Activity Guide: Castanospermine vs. 6,8a-diepi-castanospermine in Glycobiology

As a Senior Application Scientist, selecting the correct glycosidase or glycosyltransferase inhibitor is paramount for precise manipulation of glycoprotein processing. Indolizidine alkaloids are highly effective transiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct glycosidase or glycosyltransferase inhibitor is paramount for precise manipulation of glycoprotein processing. Indolizidine alkaloids are highly effective transition-state analogs, but their target specificity is exquisitely sensitive to their stereochemistry.

This guide provides an in-depth comparative analysis of castanospermine and its stereoisomer 6,8a-diepi-castanospermine . By examining their mechanistic divergence, kinetic profiles, and practical laboratory workflows, this document serves as a definitive resource for researchers in virology, glycobiology, and therapeutic antibody engineering.

Mechanistic Divergence: Stereochemistry Dictates Target Specificity

The biological activity of indolizidine alkaloids is governed by how closely their chiral centers mimic specific monosaccharides in their oxocarbenium ion transition states.

Castanospermine: The D-Glucose Mimic

Castanospermine (1,6,7,8-tetrahydroxyoctahydroindolizine) is a naturally occurring alkaloid isolated from Castanospermum australe[1]. Its stereochemical configuration mimics D-pyranoglucose, making it a highly potent, competitive inhibitor of both α- and β-glucosidases[2]. In cellular systems, castanospermine's primary targets are the Endoplasmic Reticulum (ER) α-glucosidases I and II[1]. By preventing the cleavage of terminal glucose residues from nascent N-linked glycans (Glc3Man9GlcNAc2), it disrupts the calnexin/calreticulin chaperone cycle[3]. This targeted blockade prevents proper glycoprotein folding, leading to the ER retention and degradation of viral envelope proteins, which effectively halts the replication of enveloped viruses such as Dengue and HIV[3].

6,8a-diepi-castanospermine: The L-Fucose Mimic

Epimerization of castanospermine at the C-6 and C-8a positions fundamentally alters its biological identity. The resulting spatial arrangement of hydroxyl groups in 6,8a-diepi-castanospermine (and its 1-deoxy derivatives) perfectly mimics α-L-fucose[2]. Consequently, this analog loses its affinity for glucosidases and instead becomes a targeted inhibitor of α-L-fucosidase and fucosyltransferases (e.g., FUT8)[2][4]. In modern biopharmaceutical development, 6,8a-diepi-castanospermine is utilized as a cell culture media additive to block the core fucosylation of monoclonal antibodies (mAbs)[4]. Afucosylated IgGs exhibit a dramatically higher binding affinity for the FcγRIIIa (CD16a) receptor on natural killer cells, resulting in significantly enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC)[4].

Quantitative Kinetic Comparison

The structural shift from a glucose mimic to a fucose mimic is quantitatively reflected in their inhibition constants ( Ki​ ).

Enzyme TargetCastanospermine Ki​ (µM)6,8a-diepi-castanospermine & Analogs Ki​ (µM)
Lysosomal α-glucosidase 0.095[5]No inhibition[2]
Neutral α-glucosidase 10.0[]No inhibition[2]
Lysosomal β-glucosidase 7.0[]No inhibition[2]
α-L-fucosidase No inhibition[2]1.3 (1-deoxy analog)[2]
Fucosyltransferase (FUT8) No inhibitionInhibitor (Cellular IC50 dependent)[4]

Pathway Visualizations

G N1 Nascent Glycoprotein (Glc3Man9GlcNAc2) N2 ER Glucosidases I & II (Calnexin Cycle) N1->N2 Glycan Trimming N4 Misfolded Protein (Degradation/Inhibition) N1->N4 Blocked Trimming N3 Properly Folded Viral Protein N2->N3 Normal Processing N5 Castanospermine N5->N2 Competitive Inhibition

Fig 1. Castanospermine inhibits ER Glucosidases, preventing viral glycoprotein folding.

G M1 IgG Heavy Chain (Golgi Apparatus) M2 Fucosyltransferase (FUT8) M1->M2 Fucose Addition M4 Afucosylated IgG (High ADCC) M1->M4 Blocked Fucosylation M3 Core-Fucosylated IgG (Low ADCC) M2->M3 Normal Processing M5 6,8a-diepi- castanospermine M5->M2 Competitive Inhibition

Fig 2. 6,8a-diepi-castanospermine inhibits FUT8, yielding afucosylated IgG with high ADCC.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific controls to verify the causality of the observed biological effects.

Protocol A: Assessing Viral Glycoprotein Misfolding via Castanospermine

Objective: Evaluate the efficacy of castanospermine in disrupting Dengue virus envelope (E) protein maturation[3].

  • Cell Infection & Targeted Dosing: Infect BHK-21 cells with Dengue virus (MOI of 1). Causality Check: Add castanospermine (50–100 µM) to the culture medium only after the 1-hour viral adsorption phase. This ensures the inhibitor targets post-translational ER folding rather than blocking initial viral entry receptors.

  • Pulse-Chase Labeling: At 16 hours post-infection, starve cells of methionine/cysteine for 30 minutes, then pulse with 35 S-Met/Cys for 20 minutes, followed by a chase period in standard media containing the inhibitor.

  • Immunoprecipitation & Endo H Validation (Self-Validating Step): Lyse cells and immunoprecipitate the viral E protein. Subject the precipitate to Endoglycosidase H (Endo H) digestion.

    • Validation Logic: Endo H cleaves high-mannose (ER-retained) glycans but cannot cleave complex glycans processed in the Golgi. If castanospermine successfully inhibits ER glucosidases, the E protein will fail to reach the Golgi and will remain entirely Endo H-sensitive. An Endo H-resistant band indicates escape from the ER blockade, signaling incomplete inhibition.

  • Analysis: Resolve via SDS-PAGE and quantify the ratio of Endo H-sensitive to resistant bands via autoradiography.

Protocol B: Engineering Afucosylated mAbs using 6,8a-diepi-castanospermine

Objective: Produce afucosylated IgG1 monoclonal antibodies to enhance ADCC potential[4].

  • CHO Cell Culture & Early Intervention: Seed CHO cells expressing the target IgG1 in a chemically defined medium. Causality Check: Introduce 6,8a-diepi-castanospermine (titrated between 10–100 µM) on Day 0 or Day 1. Because FUT8 acts in the Golgi, the inhibitor must be fully intracellular and active during the exponential growth phase when the bulk of the antibody is being translated and trafficked.

  • Antibody Harvest & Purification: Harvest the supernatant on Day 10–14 when viability drops below 70%. Purify the IgG1 using standard Protein A affinity chromatography.

  • LC-MS N-Glycan Profiling (Self-Validating Step 1): Cleave N-glycans from the purified mAb using PNGase F, label with 2-aminobenzamide (2-AB), and analyze via HILIC-LC-MS.

    • Validation Logic: Directly quantify the biochemical shift. A successful run will show a dramatic reduction in G0F/G1F peaks and a corresponding spike in afucosylated G0/G1 peaks.

  • SPR Functional Assay (Self-Validating Step 2): Measure the binding kinetics of the purified mAb against recombinant human FcγRIIIa (CD16a) using Surface Plasmon Resonance.

    • Validation Logic: Biochemical afucosylation must translate to functional enhancement. The SPR sensorgram should demonstrate a significantly lower KD​ (higher affinity) for the treated mAb compared to the vehicle-control mAb, confirming the ADCC-enhancing phenotype.

References

  • Source: nih.
  • Source: nih.
  • Source: asm.
  • Title: T 0578/17 (Antibodies with reduced core fucosylation/SEATTLE GENETICS)
  • Source: nih.
  • Title: CAS 79831-76-8 (Castanospermine)

Sources

Comparative

Deciphering the Structure-Activity Relationship of Castanospermine Epimers: A Comparative Guide to Glycosidase Inhibition

As drug development increasingly targets host-directed therapies, iminosugars have emerged as a premier class of therapeutics. Among these, castanospermine —a naturally occurring tetrahydroxyindolizidine alkaloid origina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets host-directed therapies, iminosugars have emerged as a premier class of therapeutics. Among these, castanospermine —a naturally occurring tetrahydroxyindolizidine alkaloid originally isolated from the seeds of Castanospermum australe—stands out as a potent competitive inhibitor of glycosidases.

However, the true power of this scaffold lies in its stereochemistry. Altering a single chiral center fundamentally shifts the molecule's three-dimensional conformation, transforming it from a glucose mimic to a mannose mimic, and drastically altering its enzymatic target profile. This guide provides an objective, data-driven comparison of castanospermine and its key epimers/derivatives, equipping researchers with the structural logic and self-validating protocols necessary to evaluate these compounds as therapeutic leads.

Mechanistic Structure-Activity Relationship (SAR)

The inhibition of glycosidases relies on the inhibitor's ability to mimic the oxocarbenium ion transition state of the natural sugar substrate. The orientation of the hydroxyl groups on the indolizidine ring dictates this mimicry.

  • Castanospermine (Native Core): With its specific stereochemical arrangement, castanospermine acts as a structural analog of D-pyranoglucose. It potently inhibits all forms of α- and β-D-glucosidases 1[1].

  • 6-Epicastanospermine: Inverting the stereocenter at C-6 changes the spatial relationship of the hydroxyl groups. The molecule now relates to D-pyranomannose in the same way castanospermine relates to glucose. Consequently, it loses its β-glucosidase activity and instead becomes a targeted inhibitor of neutral α-mannosidase and amyloglucosidase 2[2].

  • 1-Epicastanospermine: Inversion at the C-1 position yields a synthetic diastereomer that exhibits altered binding kinetics. While it loses some broad-spectrum glucosidase inhibition, it has been heavily investigated as a highly specific anti-viral lead compound 3[3].

  • Celgosivir (6-O-butanoylcastanospermine): Rather than an epimerization, this is a prodrug modification. The addition of a lipophilic butanoyl ester at C-6 enhances cellular permeability. Once inside the cell, host esterases cleave the prodrug to release active castanospermine, effectively targeting Endoplasmic Reticulum (ER) α-glucosidase I to halt viral replication 4[4].

SAR_Logic Core Castanospermine (D-Glucose Mimic) C6 6-Epicastanospermine (D-Mannose Mimic) Core->C6 C-6 Inversion C1 1-Epicastanospermine (Altered Binding) Core->C1 C-1 Inversion Prodrug Celgosivir (Lipophilic Prodrug) Core->Prodrug C-6 Acylation Target1 Inhibits α/β-Glucosidases Core->Target1 Target2 Inhibits Neutral α-Mannosidase C6->Target2 Target3 Anti-Viral Lead Compound C1->Target3 Target4 Enhanced Cellular Uptake Prodrug->Target4

Structural divergence of castanospermine epimers and their resulting target specificity.

Comparative Performance Data

The following table summarizes the quantitative performance and structural logic of these alternatives, providing a clear benchmark for researchers selecting an iminosugar scaffold for assay development or medicinal chemistry.

Epimer / DerivativeStructural ModificationPrimary Enzymatic TargetBiological/Therapeutic Profile
Castanospermine Native Indolizidine Coreα- and β-glucosidases (IC50 ~1.5 µM)Broad-spectrum glycosidase inhibitor; strict D-glucose mimic 5[5].
6-Epicastanospermine C-6 Hydroxyl InversionNeutral α-mannosidase, AmyloglucosidaseD-mannose mimic; completely loses β-glucosidase inhibitory activity.
1-Epicastanospermine C-1 Hydroxyl InversionAltered glucosidase bindingSynthetic diastereomer; investigated primarily as an anti-HIV/anti-viral lead.
Celgosivir C-6 Acylation (Butanoyl)ER α-glucosidase ILipophilic prodrug; enhanced cellular uptake for authentic viral inhibition (e.g., SARS-CoV-2, HCV).

Experimental Workflows: Self-Validating Glycosidase Inhibition Assay

To accurately evaluate the IC50 of castanospermine epimers, researchers must utilize an assay that accounts for the slow, tight-binding nature of iminosugars. The following protocol is designed as a self-validating system, explicitly detailing the causality behind each methodological choice to ensure maximum reproducibility.

Materials Required
  • Enzyme: Recombinant α-glucosidase (e.g., from Saccharomyces cerevisiae or mammalian ER extract).

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNP-G).

  • Inhibitors: Castanospermine variants (serial dilutions in DMSO).

  • Quenching Agent: 1M Sodium Carbonate (Na₂CO₃).

Step-by-Step Methodology & Causality
  • Reagent & Control Preparation: Prepare the enzyme in a 0.1 M phosphate buffer (pH 6.8).

    • Causality: Maintaining optimal physiological pH is critical to preserve the protonation state of active-site catalytic residues (e.g., Asp/Glu).

    • Self-Validation: Set up three internal controls: a Blank (buffer + substrate, no enzyme) to account for spontaneous substrate hydrolysis, a Vehicle Control (enzyme + substrate + DMSO) to establish the 100% baseline activity, and a Positive Control (e.g., Acarbose or Miglitol) to validate assay sensitivity.

  • Inhibitor Pre-Incubation: Incubate the enzyme with varying concentrations of the epimers for 15 minutes at 37°C before adding the substrate.

    • Causality: Castanospermine and its epimers are slow, tight-binding competitive inhibitors. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium, preventing artificial right-shifts in the IC50 curve caused by substrate competition during the initial binding phase.

  • Reaction Initiation: Add pNP-G to a final concentration equivalent to its established Km​ value.

    • Causality: Setting the substrate concentration exactly at Km​ ensures the assay is highly sensitive to competitive inhibitors while maintaining a sufficient signal-to-noise ratio.

  • Alkaline Quenching: After exactly 20 minutes, add 1M Na₂CO₃ to halt the reaction.

    • Causality: The highly alkaline carbonate shifts the pH > 10. This serves a dual purpose: it instantly denatures the enzyme to stop the reaction precisely, and it fully deprotonates the released p-nitrophenol into the p-nitrophenolate ion, which intensely absorbs light at 400 nm.

  • Photometric Readout: Measure absorbance at 400 nm using a microplate reader. Calculate relative activity by subtracting the blank and normalizing against the vehicle control.

Assay_Workflow S1 1. Reagent Prep (Enzyme + pNP-G) S2 2. Pre-Incubation (Equilibrium Binding) S1->S2 S3 3. Reaction (Substrate Cleavage) S2->S3 S4 4. Alkaline Quench (Na2CO3 Addition) S3->S4 S5 5. Photometric Read (400 nm Absorbance) S4->S5

Self-validating colorimetric workflow for determining in vitro glycosidase inhibition.

Therapeutic Application: ER Quality Control and Antiviral Efficacy

The primary clinical interest in castanospermine and its prodrug celgosivir lies in their ability to act as host-directed antivirals. Viruses such as Dengue, Hepatitis C (HCV), and SARS-CoV-2 rely heavily on the host's endoplasmic reticulum (ER) machinery to properly fold their highly glycosylated envelope proteins (e.g., the SARS-CoV-2 Spike protein).

By competitively inhibiting ER α-glucosidase I and II , castanospermine prevents the trimming of terminal glucose residues on nascent viral glycoproteins. Without this trimming, the viral proteins cannot interact with the ER chaperones calnexin and calreticulin . This blockade forces the viral proteins into a misfolded state, triggering ER-associated degradation (ERAD) and ultimately halting viral assembly and infectivity.

Mechanism Nascent Nascent Viral Glycoprotein (ER Lumen) Gluc ER α-Glucosidase I & II Nascent->Gluc Terminal Glucose Chap Calnexin/Calreticulin Interaction Gluc->Chap Glucose Trimming Misfold Protein Misfolding & Proteasomal Degradation Gluc->Misfold Trimming Blocked Cast Castanospermine / Celgosivir Cast->Gluc Competitive Inhibition Fold Proper Viral Assembly Chap->Fold

Mechanism of viral inhibition via ER α-glucosidase blockade and glycoprotein misfolding.

References

  • Title: The structural basis of the inhibition of human glycosidases by castanospermine analogues Source: Biochemical Journal / ResearchGate URL
  • Title: C-2 Fluorinated Castanospermines as Potent and Specific α-Glucosidase Inhibitors: Synthesis and Structure-Activity Relationship Study Source: Organic & Biomolecular Chemistry / ResearchGate URL
  • Title: 6-Epicastanospermine, a novel indolizidine alkaloid that inhibits alpha-glucosidase Source: PubMed / NIH URL
  • Source: rhhz.
  • Title: Synthesis of (−)-7-Epiaustraline and (−)

Sources

Validation

in vivo comparison of castanospermine and its 6-O-butanoyl derivative

An In Vivo Comparative Analysis: Castanospermine vs. its 6-O-Butanoyl Derivative (Celgosivir) for Antiviral Applications Introduction For researchers in virology and drug development, the inhibition of host-targeted path...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In Vivo Comparative Analysis: Castanospermine vs. its 6-O-Butanoyl Derivative (Celgosivir) for Antiviral Applications

Introduction

For researchers in virology and drug development, the inhibition of host-targeted pathways represents a compelling strategy to combat viral infections, offering a broad spectrum of activity and a higher barrier to resistance. Among the most studied agents in this class is castanospermine (CS), an indolizidine alkaloid isolated from the seeds of the Australian chestnut tree, Castanospermum australe.[1][2][3] Castanospermine is a potent inhibitor of α-glucosidases, critical host enzymes involved in the N-linked glycosylation of proteins.[2][4][5] This guide provides a detailed in vivo comparison between castanospermine and its more soluble prodrug, 6-O-butanoyl-castanospermine (also known as Celgosivir), synthesizing key experimental data to inform future research and development decisions.

The primary mechanism of action for castanospermine is the inhibition of α-glucosidase I, an enzyme in the endoplasmic reticulum (ER) that trims terminal glucose residues from newly synthesized glycoproteins.[2][6] For many enveloped viruses, such as HIV, Dengue, and Hepatitis C, the proper folding and maturation of their envelope glycoproteins are dependent on this pathway.[7][8][9] By preventing this crucial trimming step, castanospermine disrupts the protein folding quality control cycle, leading to misfolded viral proteins, reduced viral secretion, and lower infectivity.[6][10] To improve upon the parent compound's physicochemical properties, the 6-O-butanoyl derivative was developed. This prodrug was designed to enhance bioavailability and is rapidly converted to the active castanospermine molecule by host esterases in vivo.[11] This guide will dissect the in vitro promise of this derivative and contrast it with the nuanced reality of its in vivo performance.

Mechanism of Action: A Shared Pathway to Glycoprotein Disruption

The antiviral effect of both castanospermine and its 6-O-butanoyl derivative originates from the same molecular target. Celgosivir acts as a prodrug, with the butanoyl group being cleaved by ubiquitous esterases within the body to release the active castanospermine molecule.[11] Therefore, the fundamental mechanism of viral inhibition is identical for both compounds.

The process begins in the ER, where a large oligosaccharide precursor (Glc₃Man₉GlcNAc₂) is attached to nascent viral envelope proteins. For these proteins to fold correctly, they must undergo a series of trimming steps. The first and most critical step is the removal of the terminal glucose residue by α-glucosidase I. Castanospermine competitively inhibits this enzyme, causing the accumulation of incorrectly folded, monoglucosylated glycoproteins.[6] This prevents their proper interaction with the calnexin/calreticulin chaperone system, ultimately leading to their degradation and a significant reduction in the production of infectious virions.

N-linked Glycosylation Inhibition cluster_ER Endoplasmic Reticulum (ER) cluster_Inhibitors Inhibitory Action Polypeptide Nascent Viral Glycoprotein Glycosylated Glycosylated Protein (Glc₃Man₉GlcNAc₂) Polypeptide->Glycosylated Oligosaccharyl- transferase Oligo Glc₃Man₉GlcNAc₂ (Oligosaccharide Precursor) Glucosidase_I α-Glucosidase I Glycosylated->Glucosidase_I Trimming Trimmed Trimmed Protein (Glc₁Man₉GlcNAc₂) Glucosidase_I->Trimmed Removes 2 Glucose Chaperone Calnexin/Calreticulin Chaperone Cycle Trimmed->Chaperone Folded Correctly Folded Glycoprotein Chaperone->Folded Successful Folding Secreted Virion Assembly & Secretion Folded->Secreted Celgosivir Celgosivir (6-O-butanoyl-CS) Esterases Host Esterases Celgosivir->Esterases In Vivo Cleavage Castanospermine Castanospermine (CS) Esterases->Castanospermine Castanospermine->Block

Caption: Shared mechanism of action for castanospermine and its prodrug.

Comparative Efficacy: In Vitro Promise vs. In Vivo Reality

A critical aspect of drug development is understanding how in vitro potency translates to in vivo efficacy. In the case of castanospermine and its butanoyl derivative, the data reveals a compelling, albeit cautionary, tale.

In Vitro Data Summary

In cell culture-based assays, 6-O-butanoyl-castanospermine consistently demonstrates superior antiviral activity compared to its parent compound. The addition of the butanoyl group likely enhances the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and achieve higher intracellular concentrations. This leads to lower 50% inhibitory concentrations (IC₅₀) across multiple viral models.

CompoundVirus ModelAssayIC₅₀Reference
Castanospermine Rauscher Murine Leukemia Virus (RLV)Plaque Formation9 µM[7]
6-O-butanoyl-CS Rauscher Murine Leukemia Virus (RLV)Plaque Formation2.4 µM[7]
Castanospermine Bovine Viral Diarrhoea Virus (BVDV)Plaque Assay110 µM[9]
6-O-butanoyl-CS Bovine Viral Diarrhoea Virus (BVDV)Plaque Assay16 µM[9]
Castanospermine Bovine Viral Diarrhoea Virus (BVDV)Cytopathic Effect367 µM[9]
6-O-butanoyl-CS Bovine Viral Diarrhoea Virus (BVDV)Cytopathic Effect47 µM[9]
In Vivo Data Analysis

The enhanced in vitro potency of the 6-O-butanoyl derivative suggested it would be a more effective therapeutic in animal models. However, a pivotal study directly comparing the two compounds in mice infected with Rauscher murine leukemia virus (RLV) yielded a surprising outcome. Despite its nearly four-fold greater potency in vitro, the 6-O-butanoyl analog showed no advantage over the parent castanospermine compound in vivo.[7] The study reported that the dose-response curves for both antiviral efficacy and toxicity were "super-imposable".[7]

This discrepancy highlights a crucial lesson in pharmacology: the complexities of a whole-organism system—including absorption, distribution, metabolism, and excretion (ADME)—can override advantages seen in a simplified cellular model. The most probable explanation is that the rapid and efficient cleavage of the butanoyl group by esterases in the blood and tissues results in nearly identical systemic exposure to the active compound, castanospermine, regardless of which form is administered.

In Vivo Toxicity and Tolerability Profile

The primary toxicity of castanospermine is mechanistically linked to its intended activity: the inhibition of host glucosidases. This can affect not only viral glycoproteins but also host enzymes, such as those in the gastrointestinal tract responsible for carbohydrate digestion, leading to side effects.[12]

CompoundAnimal ModelAdministrationObserved ToxicitiesReference
Castanospermine Mice (RLV Model)Oral / IPWeight loss, lethargy, dose-dependent thrombocytopenia, lymphoid depletion (at high IP doses).[13]
Castanospermine Mice (Dengue Model)OralGastrointestinal toxicity (diarrhea, weight loss) at doses >250 mg/kg/day.[8][10][14]
6-O-butanoyl-CS Mice (RLV Model)Oral / IPToxicity profile was super-imposable with that of castanospermine, indicating no in vivo toxicological advantage.[7]

The finding that the toxicity curves of the two compounds are super-imposable further supports the hypothesis of rapid and complete conversion of the prodrug to its active form.[7] It implies that at equimolar doses, the safety profile of 6-O-butanoyl-castanospermine is identical to that of castanospermine itself. Notably, studies have shown that castanospermine is better tolerated when administered orally compared to intraperitoneally at the same dose.[13]

Experimental Protocols

To ensure reproducibility and rigor in evaluating these compounds, a well-defined experimental protocol is essential. The following is a representative workflow for an in vivo antiviral efficacy study, adapted from murine models used in the literature.[7][10][13]

Protocol: Murine Model for Antiviral Efficacy Assessment (RLV Model Adaptation)
  • Animal Model Selection:

    • Rationale: BALB/c mice are a commonly used inbred strain susceptible to Rauscher murine leukemia virus (RLV) infection, which leads to predictable and measurable splenomegaly.

    • Procedure: Use 6-8 week old female BALB/c mice, acclimatized for at least one week prior to the experiment.

  • Virus Inoculation:

    • Rationale: A standardized viral challenge is critical for consistent disease progression and accurate assessment of therapeutic efficacy.

    • Procedure: Infect mice via intraperitoneal (IP) injection with a predetermined dose of RLV calculated to induce significant splenomegaly by day 20 post-infection.

  • Compound Preparation and Administration:

    • Rationale: Oral administration is often preferred for castanospermine as it is better tolerated.[13] The vehicle must be non-toxic and ensure consistent drug delivery.

    • Procedure: Prepare castanospermine and 6-O-butanoyl-castanospermine in sterile water or saline. Administer the assigned dose once daily via oral gavage, beginning 4 hours post-inoculation and continuing for 20 days. A vehicle control group must be included.

  • Efficacy and Toxicity Monitoring:

    • Rationale: Both efficacy and toxicity must be monitored throughout the study to determine the therapeutic index.

    • Procedure:

      • Toxicity: Monitor mice daily for clinical signs of toxicity (lethargy, ruffled fur). Record body weights every other day.

      • Efficacy: At day 20, euthanize mice and harvest spleens. The primary efficacy endpoint is the spleen weight. A dose-dependent inhibition of splenomegaly indicates antiviral activity.

  • Data Analysis:

    • Rationale: Statistical analysis is required to determine the significance of the observed effects.

    • Procedure: Compare the mean spleen weights of treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA with post-hoc tests). Calculate the dose required to achieve 50% inhibition of splenomegaly (ED₅₀).

In_Vivo_Workflow cluster_setup Phase 1: Study Setup cluster_execution Phase 2: Execution (Day 0-20) cluster_analysis Phase 3: Endpoint Analysis A1 Acclimatize BALB/c Mice A2 Randomize into Treatment Groups (Vehicle, CS, 6-O-CS) A1->A2 B1 Day 0: Infect Mice with RLV (IP) A2->B1 B2 Day 0-20: Daily Dosing (Oral Gavage) B1->B2 B3 Day 0-20: Monitor Toxicity (Weight, Clinical Signs) C1 Day 20: Euthanize Mice & Harvest Spleens B2->C1 C2 Measure Spleen Weight (Primary Efficacy Endpoint) C1->C2 C3 Statistical Analysis: Compare Treated vs. Vehicle C2->C3

Caption: Experimental workflow for in vivo antiviral efficacy testing.

Discussion and Future Directions

The comparative analysis of castanospermine and its 6-O-butanoyl derivative provides a clear directive for researchers. While derivatization to a prodrug like Celgosivir is a rational and often successful strategy to improve pharmacokinetics, the in vivo data for this specific pair suggests a nuanced outcome.

  • Key Finding: The superior in vitro potency of 6-O-butanoyl-castanospermine does not translate into a tangible in vivo advantage in the RLV mouse model, where both its efficacy and toxicity were identical to the parent compound.[7]

  • Implication for Researchers: For preclinical in vivo studies in murine models, castanospermine itself is a scientifically sound and more direct choice, as the in vivo effects of the prodrug appear to be wholly dependent on its conversion to castanospermine. The use of the prodrug does not seem to confer a better therapeutic index in this context.

References

  • Ruprecht, R. M., Mullaney, S., Andersen, J., & Bronson, R. (1991). Castanospermine vs. its 6-O-butanoyl analog: a comparison of toxicity and antiviral activity in vitro and in vivo. Journal of Acquired Immune Deficiency Syndromes, 4(1), 48–55. [Link]

  • Ruprecht, R. M., Mullaney, S., Andersen, J., & Bronson,R. (1989). In vivo analysis of castanospermine, a candidate antiretroviral agent. Journal of Acquired Immune Deficiency Syndromes, 2(2), 149-157. [Link]

  • Whitby, K., Pierson, T. C., Geiss, B., Lane, K., Engle, M., Zhou, Y., Doms, R. W., & Diamond, M. S. (2005). Castanospermine, a potent inhibitor of dengue virus infection in vitro and in vivo. Journal of virology, 79(14), 8698–8706. [Link]

  • Whitby, K., Pierson, T. C., Geiss, B., Lane, K., Engle, M., Zhou, Y., Doms, R. W., & Diamond, M. S. (2005). Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo. Journal of Virology, 79(14), 8698-8706. [Link]

  • Journal of Virology. (2005). Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo. Journal of Virology. [Link]

  • PubMed. (2005). Castanospermine, a potent inhibitor of dengue virus infection in vitro and in vivo. PubMed. [Link]

  • Saul, R., Chambers, J. P., Molyneux, R. J., & Elbein, A. D. (1983). Castanospermine, a potent inhibitor of lysosomal alpha-glucosidase, alters glycoprotein processing in animal cells. Archives of biochemistry and biophysics, 221(2), 593–597. [Link]

  • Sasak, V. W., Ordovas, J. M., Elbein, A. D., & Berninger, R. W. (1985). Castanospermine inhibits glucosidase I and glycoprotein secretion in human hepatoma cells. The Biochemical journal, 232(3), 759–766. [Link]

  • Winchester, B., Cenci di Bello, I., Richardson, A. C., Nash, R. J., Fellows, L. E., Ramsden, N. G., & Fleet, G. (1990). The structural basis of the inhibition of human glycosidases by castanospermine analogues. The Biochemical journal, 269(1), 227–231. [Link]

  • Taylor & Francis. Castanospermine – Knowledge and References. Taylor & Francis. [Link]

  • American Society for Microbiology. (2005). Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo. Journal of Virology. [Link]

  • Yu, C. Y., et al. (2018). C-2 fluorinated castanospermines as potent and specific α-glucosidase inhibitors: synthesis and structure–activity relationship study. Organic & Biomolecular Chemistry, 16(2), 239-243. [Link]

  • Tlusty, A., & Elbein, A. D. (1993). The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase. Archives of biochemistry and biophysics, 303(2), 317–324. [Link]

  • Taylor & Francis. Celgosivir – Knowledge and References. Taylor & Francis. [Link]

  • ResearchGate. (2005). Synthesis and Comparative Glycosidase Inhibitory Properties of Reducing Castanospermine Analogues. Request PDF. [Link]

  • Warfield, K. L., et al. (2020). The iminosugars celgosivir, castanospermine and UV-4 inhibit SARS-CoV-2 replication. bioRxiv. [Link]

  • ResearchGate. (2018). C-2 Fluorinated Castanospermines as Potent and Specific α-Glucosidase Inhibitors: Synthesis and Structure-Activity Relationship Study. Request PDF. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Preparation and biological activities of castanospermine and 6-O-butanoyl castanospermine. JOCPR. [Link]

  • Durrant, J. D., et al. (2004). Action of celgosivir (6 O-butanoyl castanospermine) against the pestivirus BVDV: implications for the treatment of hepatitis C. Antiviral Chemistry and Chemotherapy, 15(3), 151-157. [Link]

  • ResearchGate. (2012). Synthesis and Biological Activity of Castanospermine and Close Analogs. Request PDF. [Link]

  • Science.gov. significant anti-inflammatory properties: Topics by Science.gov. Science.gov. [Link]

  • Wikipedia. Castanospermine. Wikipedia. [Link]

  • MDPI. (2022). Characterization and In Vivo Anti-Inflammatory Efficacy of Copal (Dacryodes peruviana (Loes.) H.J. Lam) Essential Oil. MDPI. [Link]

  • SciSpace. (1994). Effects of the anti-inflammatory compounds castanospermine, mannose-6-phosphate and fucoidan on allograft rejection and elicited peritoneal exudates. SciSpace. [Link]

  • Aurigene Pharmaceutical Services. (2016). A concise stereoselective synthesis of (+)-1-deoxy-6-epi-castanospermine. Aurigene Pharmaceutical Services. [Link]

  • Semantic Scholar. (2014). Research Article Analgesic, Anti-Inflammatory, and GC-MS Studies on Castanospermum australe A. Cunn. & C. Fraser ex Hook. Semantic Scholar. [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of O 6 -Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Differential Inhibition of Insect versus Mammalian Disaccharidases by Castanospermine

This guide provides an in-depth comparison of the inhibitory effects of castanospermine on disaccharidases from insects and mammals. We will explore the biochemical basis for this differential activity, present supportin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the inhibitory effects of castanospermine on disaccharidases from insects and mammals. We will explore the biochemical basis for this differential activity, present supporting experimental data, and provide detailed protocols for researchers investigating glycosidase inhibitors.

Introduction: Castanospermine and the Significance of Disaccharidases

Castanospermine is a naturally occurring indolizidine alkaloid discovered in the seeds of the Australian chestnut tree, Castanospermum australe[1][2]. Structurally, it is a polyhydroxylated alkaloid that acts as a potent inhibitor of various glycosidase enzymes[3][4]. Its mechanism of action lies in its resemblance to the transition state of the natural carbohydrate substrates of these enzymes[5]. This inhibitory activity disrupts a wide range of biological processes, from glycoprotein processing, which is crucial for viral replication and cancer metastasis, to digestion[2][6][7][8].

Disaccharidases are a class of enzymes essential for the breakdown of disaccharides into monosaccharides, which can then be absorbed and utilized for energy. The specific disaccharidases of primary importance differ between insects and mammals, making them an interesting target for selective inhibition.

  • In Insects: The primary blood sugar is trehalose, a disaccharide of glucose. The enzyme trehalase hydrolyzes trehalose into two molecules of glucose, providing the rapid energy needed for flight and other metabolic activities. Inhibition of trehalase can therefore have profound, detrimental effects on insect physiology[9][10].

  • In Mammals: Key intestinal disaccharidases include sucrase , which digests sucrose (table sugar), lactase , which digests lactose (milk sugar), and maltase , which breaks down maltose. These enzymes are located on the brush border of the small intestine and are vital for carbohydrate digestion. Inhibition of these enzymes can lead to gastrointestinal side effects but also has therapeutic potential in managing conditions like diabetes[11][12][13].

The differential inhibition of these enzymes by castanospermine opens up possibilities for the development of targeted applications, such as environmentally-benign insecticides with low mammalian toxicity[9]. This guide will dissect the available experimental evidence to provide a clear comparison for researchers in drug development and agricultural science.

Comparative Inhibitory Potency of Castanospermine

Experimental data reveals that castanospermine exhibits a wide range of inhibitory activities against disaccharidases from different species. While it is a potent inhibitor of many of these enzymes across the board, the degree of inhibition can vary significantly. The following table summarizes key findings from the literature, presenting IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

EnzymeOrganism/SourceIC50 / Ki ValueReference
Insect Disaccharidases
TrehalaseHelicoverpa armigera (Cotton Bollworm)Ki: 6.7 µM[9]
TrehalaseLepidoptera and Diptera speciesGenerally Inhibited[9][14]
TrehalaseColeoptera speciesWeakly or Not Inhibited[9][14]
CellobiaseVarious insect species (19 tested)IC50: <32 µM[9][14]
SucraseSap-feeding HomopteraPotently Inhibited[9][14]
Mammalian Disaccharidases
SucraseHuman (Caco-2 cells)Ki: 2.6 nM[15][16]
SucraseRat (Intestine)IC50: 110 nM[13]
Sucrase-IsomaltaseRat (Intestine)Time-dependent, tight binding[5]
MaltaseRat (Intestine)Strongly Inhibited[11][12]
TrehalaseRat (Intestine)Strongly Inhibited[11][12]
TrehalasePig (Kidney)Inferior inhibition compared to insect trehalase[9]

Analysis of Comparative Data: The data clearly indicates that castanospermine is a sub-micromolar to low-micromolar inhibitor of a broad spectrum of both insect and mammalian disaccharidases. Notably, it is an exceptionally potent inhibitor of human sucrase, with a Ki value in the low nanomolar range[15][16]. While it also strongly inhibits rat intestinal sucrase, maltase, and trehalase, there is evidence suggesting that its effect on mammalian trehalase may be less pronounced than on certain insect trehalases[9][11][12].

In insects, the inhibition is also potent but shows interesting taxonomic differences. For example, trehalase from Lepidoptera (moths and butterflies) and Diptera (flies) is generally susceptible, whereas trehalase from Coleoptera (beetles) is not[9][14]. This highlights that while castanospermine is a broad-spectrum inhibitor, selectivity can be observed even within a single class of organisms. This differential activity is the basis for its potential as a selective agent.

Mechanistic Basis of Inhibition

Castanospermine functions primarily as a competitive inhibitor . Its indolizidine ring with multiple hydroxyl groups closely mimics the structure and charge distribution of the D-glucopyranosyl cation, which is a short-lived intermediate formed during the enzymatic hydrolysis of disaccharides[3][17].

By binding tightly to the enzyme's active site, castanospermine prevents the natural substrate from binding, thus halting the catalytic reaction. Some studies also report non-competitive or time-dependent inhibition, suggesting a very strong, slow-dissociating interaction with the enzyme, characteristic of a transition-state analog[5][12][15].

The observed differential inhibition between species likely arises from subtle variations in the amino acid residues that constitute the active site of the disaccharidases. Even minor changes in the geometry or charge environment of the active site can significantly alter the binding affinity of an inhibitor like castanospermine.

G cluster_0 Enzyme cluster_1 cluster_2 Inhibited Enzyme a Active Site Substrate Binding Catalytic Residues d Active Site (Occupied) Castanospermine Bound Catalysis Blocked b Disaccharide Substrate b->a:f0 Binding Blocked c Castanospermine (Inhibitor) c->d:f0 Competitive Binding

Caption: Competitive inhibition of a disaccharidase by castanospermine.

Experimental Protocol: In Vitro Disaccharidase Inhibition Assay

To empower researchers to validate these findings and test new compounds, we provide a robust, self-validating protocol for determining the inhibitory potential of a compound against a disaccharidase. This protocol is based on the principle of measuring the amount of glucose produced from the enzymatic cleavage of a disaccharide substrate.

Rationale: The protocol utilizes a coupled enzyme assay where the glucose produced by the disaccharidase is subsequently oxidized by glucose oxidase, generating a colored product that can be measured spectrophotometrically. The intensity of the color is directly proportional to the enzyme's activity. By measuring the reduction in color formation in the presence of an inhibitor, we can quantify its potency.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Enzyme Source: Prepare a homogenate of the target tissue (e.g., insect gut or mammalian small intestine) in a suitable buffer (e.g., 0.1 M sodium maleate buffer, pH 6.0)[18]. Centrifuge to pellet debris and use the supernatant as the crude enzyme extract. Alternatively, use a purified commercial enzyme.

    • Substrate Solution: Prepare a stock solution of the specific disaccharide (e.g., sucrose, trehalose) at a concentration of 56 mM in the same buffer[18]. Ensure the substrate is of high purity and free from contaminating glucose[19].

    • Inhibitor Stock: Dissolve castanospermine or the test compound in the buffer to create a high-concentration stock solution. Perform serial dilutions to obtain a range of concentrations for testing.

    • Detection Reagent (Glucose Oxidase/Peroxidase - GOPOD): Prepare or purchase a commercial reagent containing glucose oxidase, peroxidase, and a suitable chromogen (e.g., o-dianisidine or 4-aminophenazone).

  • Assay Procedure:

    • Reaction Setup: In a 96-well microplate, set up the following reactions in triplicate:

      • Test Wells: 20 µL of enzyme extract + 20 µL of inhibitor dilution.

      • Control Wells (No Inhibitor): 20 µL of enzyme extract + 20 µL of buffer.

      • Blank Wells (No Enzyme): 20 µL of buffer + 20 µL of buffer.

    • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate Reaction: Add 20 µL of the substrate solution to all wells to start the reaction.

    • Incubation: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.

    • Stop Reaction & Color Development: Add 200 µL of the GOPOD reagent to all wells. This will stop the disaccharidase reaction (by dilution and pH change) and initiate the color development reaction.

    • Final Incubation: Incubate at 37°C for 15-20 minutes to allow for full color development.

  • Data Acquisition and Analysis:

    • Measurement: Read the absorbance of the microplate at the appropriate wavelength for the chosen chromogen (e.g., 510 nm).

    • Calculation of Inhibition:

      • Subtract the average absorbance of the blank wells from all other readings.

      • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_Test / Abs_Control))

    • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Enzyme Extract, Substrate, and Inhibitor Dilutions assay1 Aliquot Enzyme and Inhibitor to Microplate prep1->assay1 assay2 Pre-incubate at 37°C assay1->assay2 assay3 Add Substrate to Initiate Reaction assay2->assay3 assay4 Incubate at 37°C assay3->assay4 assay5 Add GOPOD Reagent to Stop & Develop Color assay4->assay5 analysis1 Read Absorbance (e.g., 510 nm) assay5->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Plot Dose-Response Curve & Determine IC50 analysis2->analysis3

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6,8a-diepi-castanospermine

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 6,8a-diepi-castanospermine. As a potent glycosidase inhibitor and an analogue of castanospermine, this compound requires me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 6,8a-diepi-castanospermine. As a potent glycosidase inhibitor and an analogue of castanospermine, this compound requires meticulous management to ensure laboratory safety and environmental compliance.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle this and similar alkaloid compounds. Our objective is to provide value beyond the product by building a foundation of trust through expert-driven safety protocols.

Core Principles: Hazard Identification and Risk Assessment

Effective disposal begins with a thorough understanding of the compound's characteristics and associated risks. 6,8a-diepi-castanospermine is an indolizidine alkaloid, and while comprehensive toxicological data may be limited, its known hazards and the properties of the parent compound, castanospermine, mandate a cautious approach.[3][4]

Causality of Hazard: The primary hazards associated with 6,8a-diepi-castanospermine are physical irritation and potential toxicity analogous to other alkaloids.[5] Alkaloids as a class can have potent biological effects, and safe disposal is paramount to prevent unintended exposure to personnel or release into the environment.

Data Summary: Chemical and Hazard Profile

PropertyDetailsSource(s)
Chemical Name 6,8a-diepi-castanospermine[5]
CAS Number 106798-21-0[5]
Known Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
Inferred Hazards Based on its parent compound, castanospermine, it should be considered harmful if swallowed, in contact with skin, or if inhaled.
Physical Form Typically a solid.
Solubility Parent compound is soluble in water (1 mg/mL).

Pre-Disposal Safety: Engineering Controls and PPE

Before handling any waste containing 6,8a-diepi-castanospermine, it is critical to establish a safe working environment. The choice of controls is directly dictated by the compound's hazard profile.

  • Engineering Control: All handling and preparation of waste must be conducted within a certified chemical fume hood. This is a non-negotiable control to mitigate the risk of inhaling fine powders or aerosols.

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound is required. This protocol is self-validating; proper PPE is the first line of defense.

    • Eye Protection: Wear chemical safety goggles to protect against splashes and airborne particles.

    • Hand Protection: Use nitrile rubber gloves. Ensure to inspect gloves for any tears or defects before use. Contaminated gloves must be disposed of as hazardous waste.

    • Body Protection: A full-length laboratory coat is mandatory.

    • Respiratory Protection: While a fume hood is the primary control, if there is any risk of aerosol generation outside of a hood, a properly fitted respirator may be necessary. Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.

Waste Segregation and Containment Protocol

Proper segregation is fundamental to safe and compliant chemical waste management. Never mix incompatible waste streams.[6]

Protocol 3.1: Preparing a Hazardous Waste Container

  • Select a Compatible Container: Choose a sealable, leak-proof container made of a material compatible with the waste. For solid waste, a wide-mouth polyethylene or glass jar is suitable. For liquid waste, use a designated plastic or glass waste bottle.[7]

  • Inspect the Container: Ensure the container is clean, dry, and free from damage. The lid must form a tight seal.

  • Apply Hazardous Waste Label: Affix your institution's official hazardous waste label to the container before adding any waste.

  • Complete the Label:

    • Clearly write the full chemical name: "6,8a-diepi-castanospermine Waste".

    • List all other chemical constituents and their approximate percentages (e.g., solvents, buffers). Do not use abbreviations or chemical formulas.[7]

    • Indicate the relevant hazards (e.g., Irritant, Toxic).

    • Add your name, lab location, and the date the first waste was added.

Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for disposing of different forms of 6,8a-diepi-castanospermine waste.

Protocol 4.1: Disposal of Unused or Expired Solid Compound

This procedure applies to the pure, solid form of the chemical.

  • Work Area Preparation: Ensure your workspace within the chemical fume hood is clean and uncluttered.

  • Transfer of Solid: Carefully transfer the solid 6,8a-diepi-castanospermine from its original container into the prepared and labeled hazardous waste container. Use a dedicated spatula or scoop.

  • Container Rinsing (If Applicable): The original container is now considered contaminated. If it held what is classified as an "acutely hazardous" or "P-list" chemical by regulatory bodies, it must be triple-rinsed.[7]

    • Rinse the empty container three times with a suitable solvent (e.g., methanol or water, depending on experimental context).

    • Collect all rinsate and add it to a designated liquid hazardous waste container.

    • After triple-rinsing, deface the original label and dispose of the container as directed by your institution.

  • Seal and Store: Securely seal the hazardous waste container. Wipe the exterior with a damp cloth to remove any residual contamination, and store it in your laboratory's designated hazardous waste accumulation area.

Protocol 4.2: Disposal of Aqueous or Solvent Solutions

This procedure applies to liquid waste generated from experiments.

  • Waste Collection: Using a funnel, carefully pour the liquid waste containing 6,8a-diepi-castanospermine into the designated and labeled liquid hazardous waste container.

  • Avoid Overfilling: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[7]

  • Seal and Store: Tightly cap the container immediately after adding waste. Funnels should not be left in the container opening.[7] Wipe the exterior and place it in the designated hazardous waste accumulation area.

Protocol 4.3: Disposal of Contaminated Labware and Materials

This procedure applies to items like pipette tips, gloves, weigh boats, and contaminated glassware.

  • Gross Decontamination: Remove as much solid or liquid residue as possible from glassware before cleaning or disposal.

  • Solid Waste Segregation: Place all contaminated solid items (gloves, weigh paper, pipette tips, etc.) into a dedicated solid hazardous waste container or a clearly labeled, sealed bag designated for this waste stream.

  • Contaminated Glassware: Labware contaminated with toxic substances should be packaged in an appropriate container and labeled as hazardous waste, listing the chemical contaminants.[6] Alternatively, if cleaning for reuse, rinse the glassware three times with an appropriate solvent, collecting the rinsate as hazardous liquid waste.

Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of 6,8a-diepi-castanospermine waste streams.

G Figure 1: Disposal Decision Workflow for 6,8a-diepi-castanospermine A Identify Waste Containing 6,8a-diepi-castanospermine B1 Type: Unused/Expired Solid A->B1 B2 Type: Liquid Solution A->B2 B3 Type: Contaminated Materials (Gloves, Glassware, etc.) A->B3 C1 Container: Labeled Solid Hazardous Waste Jar B1->C1 Follow Protocol 4.1 C2 Container: Labeled Liquid Hazardous Waste Bottle B2->C2 Follow Protocol 4.2 C3 Container: Labeled Solid Hazardous Waste Bin/Bag B3->C3 Follow Protocol 4.3 D Securely Seal Container and Decontaminate Exterior C1->D C2->D C3->D E Store in Designated Satellite Waste Accumulation Area D->E F Arrange for Pickup by Institutional EH&S Department E->F

Caption: Decision workflow for segregating and managing 6,8a-diepi-castanospermine waste.

Final Mandate: Institutional Compliance

This guide provides a robust framework for the safe disposal of 6,8a-diepi-castanospermine. However, it must be used in conjunction with your institution's specific Chemical Hygiene Plan and waste disposal guidelines.[7][8] Always consult with your Environmental Health & Safety (EH&S) department for clarification on local and national regulations. The ultimate responsibility for safe and compliant waste disposal lies with the individual researcher generating the waste.

References

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Chemically hazardous waste. Environmental Science Center - The University of Tokyo. [Link]

  • Chemical waste disposal. University of Gdansk. [Link]

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Safety Data Sheet. SVB. [Link]

  • Handbook of Chemical Substance Management and Waste Disposal. Kanazawa University. [Link]

  • Synthesis and Comparative Glycosidase Inhibitory Properties of Reducing Castanospermine Analogues. ResearchGate. [Link]

  • 6,7-Diepicastanospermine, a tetrahydroxyindolizidine alkaloid inhibitor of amyloglucosidase. National Library of Medicine. [Link]

  • Glycosidase inhibition: assessing mimicry of the transition state. National Institutes of Health. [Link]

  • From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. National Institutes of Health. [Link]

  • Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. National Institutes of Health. [Link]

  • Glycosidase inhibitors: update and perspectives on practical use. National Library of Medicine. [Link]

  • The structural basis of the inhibition of human glycosidases by castanospermine analogues. ResearchGate. [Link]

  • Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases. National Library of Medicine. [Link]

  • Isolation of castanospermine and its use as an antidiabetic agent.
  • Preparation and biological activities of castanospermine and 6-O-butanoyl castanospermine. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,8a-diepi-castanospermine

As researchers and drug development professionals, our pursuit of novel therapeutics requires a foundational commitment to safety. The handling of potent, biologically active compounds like 6,8a-diepi-castanospermine—an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our pursuit of novel therapeutics requires a foundational commitment to safety. The handling of potent, biologically active compounds like 6,8a-diepi-castanospermine—an alkaloid and stereoisomer of the well-studied glucosidase inhibitor castanospermine—demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for mitigating exposure risks. Our objective is to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is underpinned by a clear understanding of the potential hazards and the rationale for each protective measure.

Hazard Assessment: Understanding the Risks of 6,8a-diepi-castanospermine

6,8a-diepi-castanospermine is classified as an irritant.[1] The primary routes of occupational exposure and associated hazards are:

  • Inhalation: May cause respiratory irritation.[1] Handling the compound as a powder can generate airborne particles, posing a significant risk.

  • Skin Contact: Causes skin irritation.[1] Alkaloids as a class can be readily absorbed through the skin, and related compounds like castanospermine are considered harmful upon skin contact.[2]

  • Eye Contact: Poses a risk of serious eye irritation.[1]

  • Ingestion: The parent compound, castanospermine, is harmful if swallowed.[2] Accidental ingestion can occur through contaminated hands, emphasizing the need for strict hygiene protocols.[3]

Given its biological activity as a potential glucosidase inhibitor, systemic effects following absorption cannot be discounted.[4][5] Therefore, the personal protective equipment (PPE) strategy must be comprehensive, treating the compound with the caution afforded to potent cytotoxic or pharmacologically active agents.

The Core Principle: Engineering Controls as the First Line of Defense

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates that engineering and work practice controls must be the primary means to reduce employee exposure to toxic chemicals.[6] All handling of 6,8a-diepi-castanospermine must be performed within a designated and certified containment device.

  • For Solids/Powders: A chemical fume hood with a valid certification is required to prevent inhalation of airborne particulates.

  • For Solutions (Potential for Aerosols): A Class II Biological Safety Cabinet (BSC) may be appropriate, especially for cell-based assays where sterility is also a concern.[7]

Only after these engineering controls are in place should the selection of appropriate PPE be considered.

Required Personal Protective Equipment: A Multi-Layered Approach

The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for handling 6,8a-diepi-castanospermine.

PPE ComponentSpecificationRationale and Recommended Use
Gloves Chemotherapy-tested nitrile gloves, double-gloved.[7][8]Required for all handling activities. The inner glove should be tucked under the gown cuff, and the outer glove placed over the cuff.[8] This prevents skin exposure at the wrist. Change outer gloves every 30-60 minutes or immediately if contamination is suspected.[7]
Lab Coat/Gown Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene).[7][8]Required for all handling. A solid-front, back-closing gown provides superior protection against splashes compared to a standard lab coat. The non-absorbent material prevents the chemical from soaking through to personal clothing.
Eye & Face Protection Safety glasses with side shields or splash goggles (ANSI Z87.1 certified).[9] A face shield worn over primary eye protection.[7][9]Safety glasses/goggles are mandatory for all handling. A face shield must be added whenever there is a significant risk of splashing, such as during the preparation of stock solutions or during spill cleanup.[7]
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator.[7]Required when handling the compound as a powder outside of a containment device (e.g., during weighing) or when aerosols may be generated. [7] Use of a respirator requires enrollment in the institution's respiratory protection program, including medical evaluation and fit testing.[10]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.Required for all laboratory work. Prevents exposure from spills that may reach the floor.

Procedural Workflow: Donning and Doffing of PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The following workflow should be strictly adhered to.

PPE Selection & Donning Sequence

This diagram illustrates the logical flow for selecting and donning the appropriate PPE before handling 6,8a-diepi-castanospermine.

PPE_Donning_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Operational Phase start Enter Designated Handling Area eng_controls Verify Engineering Controls (Fume Hood/BSC Active) start->eng_controls wash_hands Wash Hands Thoroughly eng_controls->wash_hands gown 1. Don Gown (Back-closing) wash_hands->gown respirator 2. Don Respirator (If required) gown->respirator eye_face 3. Don Eye/Face Protection (Goggles/Face Shield) respirator->eye_face inner_gloves 4. Don Inner Gloves (Under Cuff) eye_face->inner_gloves outer_gloves 5. Don Outer Gloves (Over Cuff) inner_gloves->outer_gloves final_check Final PPE Check (No Exposed Skin) outer_gloves->final_check begin_work Proceed with Chemical Handling final_check->begin_work

Caption: Workflow for PPE selection and proper donning sequence.

Doffing Procedure (Removal)

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands).

  • Outer Gloves: Remove the outer pair of gloves first. Peel one glove off by grasping the outside of the cuff and turning it inside out. Use the balled-up glove in the gloved hand to slide under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of them in the designated waste container.[11]

  • Gown: Untie the gown and peel it away from the body, touching only the inside. Roll it into a ball with the contaminated side facing inward for disposal.

  • Face/Eye Protection: Remove the face shield and/or goggles from the back to avoid touching the front surface.

  • Respirator: Remove the respirator from the back.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]

Spill Management and Disposal Plan

Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.

Spill Response & Decontamination

This decision tree outlines the immediate actions required in the event of a spill involving 6,8a-diepi-castanospermine.

Spill_Response cluster_assess Immediate Assessment cluster_action Response Action spill Spill Occurs alert Alert Others in the Area spill->alert evacuate Evacuate Immediate Area alert->evacuate assess_size Assess Spill Size & Nature (Solid/Liquid) evacuate->assess_size small_spill Small, Manageable Spill assess_size->small_spill Small large_spill Large or Uncontrolled Spill assess_size->large_spill Large don_ppe Don Full Spill Response PPE (Incl. Respirator & Double Gloves) small_spill->don_ppe evac_seal Evacuate & Seal Area large_spill->evac_seal contain_solid Gently Cover Solid Spill with Damp Absorbent Pad don_ppe->contain_solid Solid contain_liquid Cover Liquid Spill with Absorbent from Outside-In don_ppe->contain_liquid Liquid cleanup Collect Debris with Non-Sparking Tools contain_solid->cleanup contain_liquid->cleanup decontaminate Decontaminate Area with Detergent, then Rinse cleanup->decontaminate call_ehs Contact Institutional EH&S Immediately evac_seal->call_ehs

Caption: Decision tree for spill response and decontamination.

Waste Disposal

All materials contaminated with 6,8a-diepi-castanospermine are considered hazardous chemical waste and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and weighing papers should be collected in a dedicated, clearly labeled hazardous waste container.[11]

  • Sharps: Needles and syringes must be disposed of in a designated sharps container. If there is residual drug in the syringe, it must be disposed of as hazardous chemical waste in a specific bulk waste container, not a standard sharps container.[11]

  • Liquid Waste: Unused solutions or liquid waste should be collected in a compatible, sealed, and labeled hazardous waste container. Do not dispose of this chemical down the drain.

By integrating this comprehensive PPE and handling strategy into your standard operating procedures, you build a robust and trustworthy safety culture. This approach not only protects the individual researcher but also ensures the integrity of the research environment and compliance with established safety standards.[12][13]

References

  • Benchchem. (n.d.). Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Vinca Alkaloids.
  • Loflin, J., & An, J. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls - NCBI Bookshelf.
  • Apollo Scientific. (n.d.). 106798-21-0 Cas No. | 6,8a-diepi-castanospermine.
  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Wolters Kluwer. (2021, March 11). Complying With OSHA's Hazardous Material Requirements.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Cayman Chemical. (2025, June 24). Safety Data Sheet - Castanospermine.
  • U.S. Department of Health & Human Services. (2026, March 23). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Guidechem. (n.d.). CASTANOSPERMINE 79831-76-8 wiki.
  • Sigma-Aldrich. (n.d.). Castanospermine, Castanospermum australe.
  • LKT Laboratories, Inc. (2020, June 25). Safety Data Sheet - Castanospermine.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Fisher Scientific. (2011, February 7). SAFETY DATA SHEET.
  • Covestro. (2012, August 22). SAFETY DATA SHEET.
  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • Saul, R., Molyneux, R. J., & Elbein, A. D. (1984). The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase. The Journal of biological chemistry, 259(23), 14583–14589.
  • Grokipedia. (n.d.). Castanospermine.
  • Moore, S. E., & Spiro, R. G. (1992). Inhibition of glucose trimming by castanospermine results in rapid degradation of unassembled major histocompatibility complex class I molecules. The Journal of biological chemistry, 267(12), 8443–8451.
  • Florida State University Office of Research. (n.d.). Large Scale Purification of Castanospermine.
  • Peng, W., et al. (2012). Preparation and biological activities of castanospermine and 6-O-butanoyl castanospermine. Journal of Chemical and Pharmaceutical Research, 4(1), 288-293.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.